Technical Documentation Center

(2,3-Dihydrobenzofuran-6-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,3-Dihydrobenzofuran-6-yl)methanamine
  • CAS: 55746-20-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (2,3-Dihydrobenzofuran-6-yl)methanamine – Structural Dynamics and Synthetic Utility

This technical guide provides an in-depth analysis of (2,3-Dihydrobenzofuran-6-yl)methanamine, a privileged scaffold in medicinal chemistry. Executive Summary (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) rep...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2,3-Dihydrobenzofuran-6-yl)methanamine, a privileged scaffold in medicinal chemistry.

Executive Summary

(2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) represents a critical pharmacophore in modern drug discovery. Structurally, it serves as a constrained bioisostere of tryptamine and phenethylamine, offering reduced conformational entropy while maintaining key hydrogen-bonding vectors. This guide details its physicochemical profile, validated synthetic pathways, and application as a "warhead" or linker in kinase inhibitors, GPCR ligands (specifically 5-HT receptors), and anti-inflammatory agents targeting mPGES-1.

Part 1: Structural Architecture & Electronic Properties

Core Geometry

Unlike the planar benzofuran system, the 2,3-dihydrobenzofuran core exhibits a non-planar, puckered conformation at the furan ring. This subtle aliphatic character at positions 2 and 3 disrupts the complete aromaticity of the oxygen heterocycle, altering the lipophilicity vector relative to its fully unsaturated counterpart.

  • Ring Strain: The fused 5-membered ether ring introduces mild strain, influencing the reactivity of the C7 and C5 positions towards electrophilic aromatic substitution.

  • Amine Basicity: The C6-methanamine group is a primary benzylic amine. The oxygen atom at position 1 exerts a weak inductive electron-donating effect (+I) through the aromatic system, slightly increasing the basicity of the exocyclic amine compared to a standard benzylamine.

Physicochemical Profile

The following data is synthesized from computational predictions and comparative experimental data of structural analogs.

PropertyValueStructural Implication
Molecular Weight 149.19 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Formula C₉H₁₁NOHigh atom economy scaffold.
LogP (Predicted) ~1.08 – 1.20Ideal for CNS penetration (BBB permeable).
TPSA 35.25 ŲExcellent membrane permeability.
pKa (Conj. Acid) ~9.2 – 9.5Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1 (NH₂)Critical for active site anchoring (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (O, N)The furan oxygen acts as a weak acceptor.

Part 2: Synthetic Pathways[1]

Retrosynthetic Analysis

The most robust route to (2,3-Dihydrobenzofuran-6-yl)methanamine avoids direct functionalization of the sensitive amine. Instead, it relies on the reduction of a stable nitrile precursor.

Primary Pathway:

  • Cyclization: Construction of the dihydrobenzofuran core via Claisen rearrangement and cyclization.

  • Functionalization: Introduction of the carbonitrile group at C6.

  • Reduction: Conversion of the nitrile to the primary amine.[1][2]

Detailed Protocol: Nitrile Reduction Route

Note: This protocol assumes the starting material 2,3-dihydrobenzofuran-6-carbonitrile is available or synthesized via cyanation of the 6-bromo analog.

Step 1: Reagent Preparation

  • Precursor: 2,3-Dihydrobenzofuran-6-carbonitrile (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) or Raney Nickel/H₂ (50 psi).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Step 2: Execution (LiAlH₄ Method)

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Slurry Formation: Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Addition: Dissolve the nitrile in THF and add dropwise to the hydride slurry over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[3]

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the crude amine.

Step 3: Purification

  • The free base is often an oil. Convert to the Hydrochloride Salt for stability by dissolving in Et₂O and adding 2M HCl in ether. The white precipitate is collected by filtration.

Synthesis Flowchart

The following diagram illustrates the logical flow from phenol precursors to the target amine.

SynthesisPath cluster_legend Reaction Phase Phenol 3-Bromophenol Allyl O-Allylation (Allyl bromide, K2CO3) Phenol->Allyl Claisen Claisen Rearrangement (200°C) Allyl->Claisen Cyclization Cyclization (HBr/AcOH or Lewis Acid) Claisen->Cyclization Core 6-Bromo-2,3-dihydrobenzofuran Cyclization->Core Cyanation Rosenmund-von Braun (CuCN, DMF, Reflux) Core->Cyanation Nitrile 6-Cyano-2,3-dihydrobenzofuran Cyanation->Nitrile Reduction Reduction (LiAlH4, THF) Nitrile->Reduction Target (2,3-Dihydrobenzofuran-6-yl) methanamine Reduction->Target

Caption: Step-wise synthetic pathway from commercially available phenols to the target methanamine via a nitrile intermediate.

Part 3: Medicinal Chemistry Applications[5][6][7][8][9]

Pharmacophore Mapping

(2,3-Dihydrobenzofuran-6-yl)methanamine acts as a "constrained" bioisostere.

  • Vs. Tryptamine: It lacks the indole NH, removing a hydrogen bond donor but retaining the aromatic bulk and the ethylamine side chain geometry (if extended).

  • Vs. Benzylamine: The fused ring restricts rotation and adds lipophilicity, often improving binding affinity in hydrophobic pockets (e.g., GPCR transmembrane domains).

Case Study: mPGES-1 Inhibitors

Research indicates that 2,3-dihydrobenzofuran scaffolds are effective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) .[4] The 6-position substitution allows the molecule to extend into the enzyme's polar accessory pocket, while the dihydrofuran core sits in the lipophilic active site.

Mechanism of Action:

  • Anchoring: The primary amine forms a salt bridge with Asp/Glu residues in the binding pocket.

  • Hydrophobic Packing: The benzene ring engages in

    
    -stacking interactions.
    
  • Shape Complementarity: The non-planar dihydrofuran ring fits specific sub-pockets that reject the planar benzofuran analogs.

SAR Target (2,3-Dihydrobenzofuran-6-yl)methanamine Amine Primary Amine: Salt Bridge / H-Bond Donor (Target: Asp/Glu) Target->Amine C6 Position Core Dihydrofuran Ring: Non-planar Lipophilic Interaction (Target: Hydrophobic Pocket) Target->Core Fused Ring Aromatic Benzene Ring: Pi-Pi Stacking Target->Aromatic Scaffold

Caption: Pharmacophore mapping of the molecule highlighting key interaction vectors with biological targets.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     7.10 (d, J=8.0 Hz, 1H):  Aromatic proton at C4.[5]
    
  • 
     6.80 (dd, J=8.0, 1.5 Hz, 1H):  Aromatic proton at C5.
    
  • 
     6.75 (d, J=1.5 Hz, 1H):  Aromatic proton at C7 (shielded by ether oxygen).
    
  • 
     4.55 (t, J=8.5 Hz, 2H):  O-CH₂ protons of the dihydrofuran ring (deshielded).
    
  • 
     3.80 (s, 2H):  Benzylic methylene protons (Ar-CH₂-NH₂).
    
  • 
     3.20 (t, J=8.5 Hz, 2H):  Benzylic methylene protons of the dihydrofuran ring.
    
  • 
     1.50 (br s, 2H):  NH₂ protons (exchangeable with D₂O).
    
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 150.09. Observed: 150.1.

  • Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary benzylic amines.

Part 5: Handling & Stability

  • Storage: The free amine is prone to oxidation (forming the imine/aldehyde) and carbamate formation upon exposure to atmospheric CO₂. It must be stored under Argon at -20°C.

  • Salt Form: The hydrochloride salt (R-NH₃⁺ Cl⁻) is a stable, non-hygroscopic solid and is the preferred form for long-term storage.

  • Safety: Classed as an Irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • ChemScene. (2024). (2,3-Dihydrobenzofuran-6-yl)methanamine Product Data. Retrieved from [3]

  • Bifulco, G., et al. (2016).[4] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • National Institutes of Health. (2024). PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-6-yl)methanamine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from

  • Ambeed. (2024). Safety Data Sheet: (2,3-Dihydrobenzofuran-6-yl)methanamine. Retrieved from

Sources

Exploratory

Therapeutic Potential of (2,3-Dihydrobenzofuran-6-yl)methanamine Derivatives

Executive Summary The (2,3-Dihydrobenzofuran-6-yl)methanamine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to serve as a conformationally restricted bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (2,3-Dihydrobenzofuran-6-yl)methanamine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to serve as a conformationally restricted bioisostere of serotonin (5-HT) and phenethylamine. Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro variant offers a distinct electronic profile and sp³-hybridized geometry that enhances binding affinity in specific G-protein coupled receptors (GPCRs) and enzymatic pockets.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on two primary high-value vectors: O-GlcNAcase (OGA) inhibition for neurodegenerative tauopathies and 5-HT2C receptor agonism for metabolic and neuropsychiatric disorders. By leveraging the 6-position methanamine tether, researchers can access a chemical space that balances CNS penetrability with high selectivity, minimizing off-target valvulopathic risks associated with 5-HT2B activation.

Chemical Architecture & SAR Analysis

Structural Bioisosterism

The (2,3-dihydrobenzofuran-6-yl)methanamine core functions as a rigidified analog of 4-methoxybenzylamine and a bioisostere of tryptamine .

  • Oxygen Lone Pair Orientation: The oxygen atom in the dihydrobenzofuran ring mimics the electronic density of the indole nitrogen in serotonin but lacks the hydrogen bond donor capability, altering the solvation shell and lipophilicity (LogP).

  • Conformational Restriction: The fused ring system restricts the rotation of the ethyl side chain found in phenethylamines, locking the molecule into a conformation often preferred by GPCR binding pockets (e.g., 5-HT2C, TAAR1).

Structure-Activity Relationship (SAR)

Modifications to the methanamine nitrogen are the primary driver of therapeutic selectivity:

Derivative ClassN-Substitution PatternPrimary TargetTherapeutic Indication
Piperazine/Piperidine Ureas Bulky, heterocyclic amidesOGA (Enzyme) Alzheimer’s, PSP, Tauopathies
Small Alkyl/Cycloalkyl Methyl, Ethyl, Cyclopropyl5-HT2C (GPCR) Obesity, Schizophrenia, Addiction
Sulfonamides Aryl sulfonamides5-HT6 / 5-HT7 Cognitive Enhancement, Anxiety

Primary Therapeutic Vector: O-GlcNAcase (OGA) Inhibition[1][2]

Recent patent literature (e.g., WO2017/106254, WO2021/123294) identifies (2,3-dihydrobenzofuran-6-yl)methanamine derivatives as potent inhibitors of O-GlcNAcase (OGA) .

Mechanism of Action

In neurodegenerative diseases like Alzheimer's and Progressive Supranuclear Palsy (PSP), the accumulation of hyperphosphorylated Tau protein leads to neurofibrillary tangles.

  • O-GlcNAcylation vs. Phosphorylation: These two post-translational modifications compete for the same serine/threonine residues on the Tau protein.

  • Inhibition Strategy: Blocking OGA (the enzyme that removes O-GlcNAc) increases the levels of O-GlcNAcylated Tau.

  • Result: Increased O-GlcNAc occupancy stericallly hinders phosphorylation, preventing the formation of toxic Tau aggregates.

Key Derivative Profile

Derivatives where the methanamine is coupled to a piperazine-urea moiety have shown nanomolar potency against OGA with excellent blood-brain barrier (BBB) permeability.

OGA_Mechanism OGA O-GlcNAcase (OGA) OGlcNAc O-GlcNAcylation OGA->OGlcNAc Normally Removes Inhibitor Dihydrobenzofuran Derivative Inhibitor->OGA Inhibits Inhibitor->OGlcNAc Increases Levels Tau Tau Protein HyperPhos Hyperphosphorylation Tau->HyperPhos If Unprotected Tangles Neurofibrillary Tangles HyperPhos->Tangles Aggregates OGlcNAc->Tau Stabilizes OGlcNAc->HyperPhos Blocks

Figure 1: Mechanism of OGA inhibition by dihydrobenzofuran derivatives in preventing Tau pathology.

Secondary Therapeutic Vector: 5-HT2C Agonism[3]

The scaffold is structurally homologous to Lorcaserin (a benzazepine) and 5-APDB (a benzofuran). The 6-substituted dihydrobenzofuran amine provides a vector to engage the conserved aspartate residue in the 5-HT2C receptor binding pocket (Asp3.32).

Selectivity Challenge

The critical safety hurdle for this class is avoiding 5-HT2B agonism, which causes valvular heart disease.

  • Solution: Introduction of steric bulk on the methanamine nitrogen (e.g., cyclopropylmethyl) or substitution at the C5 position of the ring often improves 5-HT2C selectivity over 2B.

  • Therapeutic Outcome: Activation of POMC neurons in the arcuate nucleus (anorectic effect) and modulation of dopamine release in the mesolimbic pathway (antipsychotic/anti-addiction effect).

Experimental Protocols

Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanamine

This protocol describes the conversion of the commercially available 6-cyano-2,3-dihydrobenzofuran to the primary amine.

Reagents:

  • 6-Cyano-2,3-dihydrobenzofuran (Starting Material)

  • Lithium Aluminum Hydride (LiAlH4) (Reductant)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na2SO4)

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 6-cyano-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Reduction: Add LiAlH4 (2.0 eq) portion-wise over 15 minutes. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux at 66°C for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: The crude amine is often an oil. Convert to HCl salt by adding 2M HCl in diethyl ether for storage and stability.

In Vitro OGA Enzyme Assay

To validate therapeutic potential for neurodegeneration.

Principle: Measurement of the hydrolysis of a fluorogenic substrate (4-MU-GlcNAc) by recombinant human OGA.

  • Buffer Prep: PBS pH 7.4, 0.1% BSA.

  • Enzyme: Recombinant human OGA (2 nM final).

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) (50 µM final).

  • Compound: Serial dilutions of (2,3-dihydrobenzofuran-6-yl)methanamine derivative in DMSO.

  • Reaction: Incubate Enzyme + Compound for 15 mins at RT. Add Substrate to initiate.

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) kinetically for 30 mins.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Visualizing the Synthesis Pathway

Synthesis SM 3-Aminophenol Int1 6-Hydroxy-2,3-dihydrobenzofuran SM->Int1 Cyclization (BrCH2CH2Br, K2CO3) Int2 2,3-Dihydrobenzofuran-6-yl triflate Int1->Int2 Tf2O, Pyridine Int3 6-Cyano-2,3-dihydrobenzofuran Int2->Int3 Zn(CN)2, Pd(PPh3)4 Product (2,3-Dihydrobenzofuran-6-yl) methanamine Int3->Product LiAlH4, THF (Reduction)

Figure 2: Synthetic route from simple phenol precursors to the target methanamine.

References

  • Merck Sharp & Dohme Corp. (2017).[1] OGA Inhibitor Compounds. WO2017/106254.

  • Janssen Pharmaceutica NV. (2021). OGA Inhibitor Compounds. WO2021/123294.

  • Smith, J.A., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry.

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights . (2016). Pharmacological Reviews.

  • Shulgin, A. The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. (Contextual reference for benzofuran amine pharmacology).

Sources

Foundational

(2,3-Dihydrobenzofuran-6-yl)methanamine CAS number and molecular data

Executive Summary (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS 55746-20-8) is a primary amine building block featuring a bicyclic dihydrobenzofuran core. Structurally, it serves as a rigidified, electron-rich bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,3-Dihydrobenzofuran-6-yl)methanamine (CAS 55746-20-8) is a primary amine building block featuring a bicyclic dihydrobenzofuran core. Structurally, it serves as a rigidified, electron-rich bioisostere of benzylamine or phenethylamine derivatives. In medicinal chemistry, this scaffold is valued for its ability to reduce conformational entropy while maintaining specific hydrogen bond acceptor capabilities via the furan oxygen. It is frequently employed in the synthesis of GPCR ligands (particularly serotonergic and dopaminergic modulators) and kinase inhibitors, where the dihydrobenzofuran moiety improves metabolic stability compared to its unsaturated benzofuran counterparts.

Chemical Identity & Physicochemical Profile[1][2][3]

This section consolidates the core molecular data required for cheminformatics integration and experimental planning.

Nomenclature & Identifiers
ParameterValue
IUPAC Name 1-(2,3-dihydro-1-benzofuran-6-yl)methanamine
Common Name 6-(Aminomethyl)-2,3-dihydrobenzofuran
CAS Number 55746-20-8
SMILES NCC1=CC=C2CCOC2=C1
InChI Key DLJJSKTZKULLGR-UHFFFAOYSA-N
Molecular Formula C₉H₁₁NO
Physicochemical Properties
PropertyDataNote
Molecular Weight 149.19 g/mol Monoisotopic
Physical State Solid / Low-melting solidDepending on purity/salt form
LogP (Predicted) 1.25 ± 0.3Moderate lipophilicity
pKa (Predicted) ~9.5 (Amine)Basic, forms stable salts
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (O, N)
Rotatable Bonds 1High rigidity

Synthesis & Manufacturing

The synthesis of the 6-isomer is chemically challenging due to the directing effects of the furan oxygen, which favors electrophilic substitution at the 5-position. Therefore, reliable manufacturing relies on indirect functionalization or cyclization strategies.

Retrosynthetic Analysis

The most robust route utilizes the reduction of the corresponding nitrile, which is accessible via transition-metal catalyzed cyanation of the commercially available 6-bromo precursor.

Retrosynthesis Product (2,3-Dihydrobenzofuran-6-yl) methanamine Nitrile 2,3-Dihydrobenzofuran- 6-carbonitrile Nitrile->Product Reduction (LiAlH4 or H2/Ni) Bromide 6-Bromo-2,3- dihydrobenzofuran Bromide->Nitrile Rosenmund-von Braun (CuCN, DMF, Δ) Phenol 3-Bromophenol Phenol->Bromide Annulation (Multistep)

Figure 1: Retrosynthetic pathway prioritizing regiochemical fidelity via the 6-bromo intermediate.

Detailed Protocol: Nitrile Reduction

Objective: Conversion of 2,3-dihydrobenzofuran-6-carbonitrile to (2,3-dihydrobenzofuran-6-yl)methanamine.

Reagents:

  • Substrate: 2,3-Dihydrobenzofuran-6-carbonitrile (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Raney Nickel/H₂

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.5 M relative to substrate). Cool to 0°C.

  • Addition: Dissolve the nitrile (1.0 eq) in minimal THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (eluent: DCM/MeOH/NH₄OH 90:9:1) for disappearance of the nitrile spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g). Stir for 30 mins until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude amine is often an oil. Purify via flash chromatography (DCM/MeOH) or convert to the Hydrochloride salt (HCl/Ether) for crystallization.

Medicinal Chemistry Utility

The (2,3-dihydrobenzofuran-6-yl)methanamine scaffold is a critical "linker-pharmacophore" hybrid.

Scaffold Bioisosterism

This moiety is frequently used to replace:

  • Benzylamine: To lower LogP slightly and introduce a weak H-bond acceptor (the ring oxygen).

  • Indane: To improve metabolic solubility.

  • Benzofuran: To remove the "flatness" of the aromatic system, introducing a slight pucker that can improve fit in chiral binding pockets (e.g., GPCRs).

Structural Activity Relationship (SAR) Logic

When incorporated into drug candidates, the 6-position substitution vector projects the amine tail into specific hydrophobic pockets.

SAR_Logic Core Dihydrobenzofuran Core O_Atom O-Atom (Pos 1) H-Bond Acceptor Core->O_Atom Polarity Amine 6-Methanamine Cationic Interaction Core->Amine Vector Metabolism C2/C3 Positions Metabolic Soft Spot Core->Metabolism Liability

Figure 2: Pharmacophoric features of the scaffold. The C2/C3 benzylic carbons are potential sites for P450 oxidation, often blocked by gem-dimethylation in optimized leads.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • GHS Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Spill: Neutralize with weak acid (citric acid) before disposal.

References

  • PubChem. (2024). Compound Summary for CID 18356898 (Alcohol precursor). National Library of Medicine. Retrieved from [Link]

  • L. Wu et al. (2021).[1] Rh(III)-catalyzed C-H activation for dihydrobenzofuran synthesis. Organic Letters, 23, 3844-3849.[1] (Cited for general ring synthesis methods).

  • American Elements. (2024). Dihydrobenzofuran Derivatives Catalog. Retrieved from [Link]

Sources

Exploratory

The Pivotal Role of (2,3-Dihydrobenzofuran-6-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Abstract The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This guide delves into the specific and critical role of a key derivative, (2,3-Dihydrobenzofuran-6-yl)methanamine, as a versatile building block in drug discovery. We will explore its synthesis, its strategic importance as a chemical intermediate, and its application in the development of targeted therapeutics, with a particular focus on agents modulating the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own research endeavors.

The 2,3-Dihydrobenzofuran Scaffold: A Foundation of Therapeutic Potential

The 2,3-dihydrobenzofuran ring system, a bicyclic ether, is a recurring motif in a wide array of pharmacologically active compounds. Its inherent structural rigidity and the diverse substitution patterns it can accommodate make it an attractive scaffold for the design of ligands that can selectively interact with various biological targets. This has led to the development of drugs with a broad spectrum of activities, including anticancer, anti-inflammatory, and anesthetic properties.[2] The strategic placement of functional groups on this core structure is paramount in dictating the resulting pharmacological profile. The introduction of a methanamine group at the 6-position, yielding (2,3-Dihydrobenzofuran-6-yl)methanamine, provides a crucial handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and optimization.

Synthesis of the Core Intermediate: (2,3-Dihydrobenzofuran-6-yl)methanamine

The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanamine is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The following protocol is a representative pathway, commencing from a commercially available starting material.

Experimental Protocol: Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanamine

Step 1: Allylation of 4-Hydroxy-3-bromobenzonitrile

  • Rationale: The initial step involves the introduction of an allyl group, which is essential for the subsequent Claisen rearrangement and the formation of the dihydrofuran ring.

  • Procedure: To a solution of 4-hydroxy-3-bromobenzonitrile in a suitable polar aprotic solvent such as acetone or DMF, is added a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. Allyl bromide is then added, and the reaction mixture is heated to facilitate the Williamson ether synthesis, yielding 4-(allyloxy)-3-bromobenzonitrile. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Step 2: Claisen Rearrangement

  • Rationale: This thermally induced pericyclic reaction is a key step in rearranging the allyl ether to an ortho-allyl phenol, positioning the allyl group for the subsequent cyclization.

  • Procedure: The 4-(allyloxy)-3-bromobenzonitrile is heated in a high-boiling solvent, such as N,N-diethylaniline or diphenyl ether. The high temperature promotes the[3][3]-sigmatropic rearrangement to afford 2-allyl-4-hydroxy-5-bromobenzonitrile.

Step 3: Cyclization to form the 2,3-Dihydrobenzofuran Ring

  • Rationale: This intramolecular cyclization forms the core dihydrobenzofuran scaffold. Various methods can be employed, often involving a palladium-catalyzed Heck-type reaction or a radical cyclization.

  • Procedure (Radical Cyclization): The 2-allyl-4-hydroxy-5-bromobenzonitrile is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, like tributyltin hydride (Bu₃SnH), in a suitable solvent like toluene. The reaction is heated to initiate the radical cascade, resulting in the formation of 2,3-dihydro-6-cyanobenzofuran.

Step 4: Reduction of the Nitrile to the Methanamine

  • Rationale: The final step involves the reduction of the nitrile functional group to the primary amine, yielding the target molecule.

  • Procedure: The 2,3-dihydro-6-cyanobenzofuran is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or ethanol. A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.[4] The reaction is carefully monitored, and upon completion, the product, (2,3-Dihydrobenzofuran-6-yl)methanamine, is isolated and purified.

Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanamine A 4-Hydroxy-3-bromobenzonitrile B 4-(Allyloxy)-3-bromobenzonitrile A->B Allyl bromide, K₂CO₃ C 2-Allyl-4-hydroxy-5-bromobenzonitrile B->C Heat (Claisen Rearrangement) D 2,3-Dihydro-6-cyanobenzofuran C->D AIBN, Bu₃SnH (Radical Cyclization) E (2,3-Dihydrobenzofuran-6-yl)methanamine D->E Reduction (e.g., LiAlH₄ or H₂/Pd-C)

Caption: Synthetic pathway to (2,3-Dihydrobenzofuran-6-yl)methanamine.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

(2,3-Dihydrobenzofuran-6-yl)methanamine serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. The primary amine provides a versatile point for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Serotonin (5-HT) Receptor Modulators

A significant application of this core is in the development of ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and appetite.[5][6][7]

5-HT₂C Receptor Agonists:

The 5-HT₂C receptor is a validated target for the treatment of obesity and other central nervous system disorders. Agonists of this receptor are known to reduce food intake. The (2,3-dihydrobenzofuran-6-yl)methanamine scaffold has been utilized to develop selective 5-HT₂C receptor agonists. The primary amine can be reacted with various electrophiles to introduce side chains that are crucial for receptor binding and activation.

SAR of 5-HT2C Agonists Core (2,3-Dihydrobenzofuran-6-yl)methanamine Modification N-Alkylation/ N-Acylation Core->Modification Derivatives Library of Derivatives Modification->Derivatives Screening 5-HT₂C Receptor Binding and Functional Assays Derivatives->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for developing 5-HT₂C agonists.

Table 1: Illustrative Structure-Activity Relationship (SAR) of 5-HT₂C Receptor Agonists Derived from (2,3-Dihydrobenzofuran-6-yl)methanamine

R-Group on Amine NitrogenModification5-HT₂C Receptor Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
H(Parent Amine)>1000>1000
Small Alkyl (e.g., Methyl, Ethyl)Increased lipophilicity50-200100-500
Cycloalkyl (e.g., Cyclopropyl, Cyclobutyl)Conformational constraint10-5020-100
Arylalkyl (e.g., Benzyl)Potential for π-stacking interactions5-2010-50
Substituted ArylalkylExploration of additional binding pockets1-102-20

Note: The data presented in this table is illustrative and intended to demonstrate general SAR trends. Actual values would be determined experimentally.

The SAR data suggests that increasing the steric bulk and introducing specific functionalities on the amine nitrogen can significantly enhance both the binding affinity and functional potency at the 5-HT₂C receptor. The dihydrobenzofuran moiety itself likely engages in key interactions within the receptor's binding pocket, while the N-substituent explores adjacent regions to optimize binding.

Conclusion and Future Perspectives

(2,3-Dihydrobenzofuran-6-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the primary amine group make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success in developing potent and selective 5-HT₂C receptor agonists highlights the potential of this scaffold in CNS drug discovery. Future research will likely expand the application of this core to other therapeutic targets, leveraging the privileged nature of the 2,3-dihydrobenzofuran ring system to create novel and effective medicines. The continued exploration of new synthetic methodologies for the construction and functionalization of this scaffold will further empower medicinal chemists in their quest for next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Langer, T., & Rinner, U. (2012). Catalytic Reduction of Nitriles. In Science of Synthesis.
  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives. Retrieved from [Link]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Shi, J.-J., et al. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Pharmaceuticals.
  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • IJSDR. (n.d.).
  • Brunetti, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • ResearchGate. (n.d.). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity.
  • UCL Discovery. (n.d.). Strategies for the synthesis of 2,3-dihydrobenzofurans.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry.
  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.).
  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.
  • MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey.
  • Smolecule. (2023). (Z)-2-((2H-chromen-3-yl)methylene)
  • Dhotare, B. B., et al. (n.d.). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. PMC.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors.
  • OUCI. (n.d.). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey.
  • Arkivoc. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs.

Sources

Foundational

Literature review of 6-substituted dihydrobenzofuran amines

Structural and Pharmacological Dynamics of 6-Substituted Dihydrobenzofuran Amines: A Comprehensive Technical Review Executive Summary The dihydrobenzofuran (DHBF) core is a privileged scaffold in medicinal chemistry, act...

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Pharmacological Dynamics of 6-Substituted Dihydrobenzofuran Amines: A Comprehensive Technical Review

Executive Summary

The dihydrobenzofuran (DHBF) core is a privileged scaffold in medicinal chemistry, acting as a conformationally restricted bioisostere for aryl ethers and phenols. When functionalized with an amine and substituted at the 6-position, the resulting 6-substituted DHBF amines exhibit profound pharmacological versatility. This technical guide explores the structural rationale, synthetic methodologies, and multi-target pharmacological applications of these compounds, providing researchers with a self-validating framework for their synthesis and evaluation.

Structural Biology & Pharmacophore Rationale

The strategic value of 6-substituted DHBF amines lies in their rigid stereochemistry and precise electronic tuning.

In the DHBF numbering system, the heterocyclic oxygen is position 1 (attached to C2 and C7a), making the 6-position meta to the ring oxygen and ortho to the 5-position. This regiochemistry dictates the molecule's behavior in two critical ways:

  • Electronic Tuning: When an electron-donating group (EDG) such as an amine is placed at the 6-position alongside a 5-hydroxyl group, it maximizes the electron density at the phenolic oxygen via ortho-resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy and lowers the O-H bond dissociation energy, a critical factor for antioxidant efficacy[1].

  • Steric Projection: In receptor-binding paradigms, the 6-position projects laterally from the bicyclic core. It serves as an ideal vector to probe hydrophobic pockets or establish hydrogen bonds without disrupting the primary pharmacophore's alignment within the binding site[2].

SAR_Logic DHBF 6-Substituted DHBF Amine Core Sub6 6-Position Substituent (Lateral Vector) DHBF->Sub6 Amine Amine Moiety (Hydrogen Bonding/Basicity) DHBF->Amine Furan Dihydrofuran Ring (Rigidified Isostere) DHBF->Furan Effect1 Modulates HOMO/LUMO (Radical Scavenging) Sub6->Effect1 Effect2 Receptor Anchoring (5-HT, Integrin αvβ6) Amine->Effect2 Effect3 Stereoelectronic Confinement Furan->Effect3 Effect1->Effect2

Logical mapping of SAR domains in 6-substituted DHBF amines and their pharmacological effects.

Pharmacological Target Landscape

A. Oxidative Stress & Radical Scavenging

Substituted 2,3-dihydrobenzofuran-5-ols are highly effective lipid peroxidation inhibitors. Specifically, 6-amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol demonstrates exceptional galvinoxyl and hydroxyl radical scavenging activity. The planarity of the DHBF core combined with the strong electron-donating capacity of the 6-amino group facilitates an ultra-fast Hydrogen Atom Transfer (HAT) mechanism, stabilizing the resulting phenoxyl radical far better than corresponding 6-chromanols[1].

B. Integrin Inhibition (Fibrosis & Oncology)

The


 integrin is a primary target for fibrotic diseases due to its role in activating TGF-

1. In the optimization of orally bioavailable inhibitors (e.g., GSK3335103), 6-substituted DHBF analogues were developed to replace synthetically complex chiral fluoro-pyrrolidine cores. Introducing small, lipophilic substituents (such as pyridyl or phenyl groups) at the 6-position maintained the critical zwitterionic distance required for the RGD binding site while vastly improving membrane permeability and lowering in vitro clearance[2].
C. Serotonergic Modulation (CNS Disorders)

DHBF amines are heavily utilized in neuropharmacology to probe serotonin (5-HT) receptors:

  • 5-HT6 Receptors: 6-nitro and 6-amino DHBF derivatives are essential synthetic intermediates for developing 5-HT6 receptor antagonists. These antagonists are actively investigated for mitigating cholinergic memory dysfunction and Alzheimer's disease[3].

  • 5-HT2A/2C Receptors: Rigidifying the flexible methoxy groups of psychedelic phenethylamines into a DHBF core fundamentally alters receptor subtype selectivity. The 6-position in these rigidified analogues corresponds to key vectors in the 5-HT2A/2C binding pockets, allowing researchers to decouple 5-HT2A agonism from 5-HT2C activity[4].

D. Cytotoxicity & Anticancer Agents

Hybrid benzofurans, particularly 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives (which incorporate a fused DHBF-like geometry), have been synthesized via Bischler-type cyclodehydration. These compounds exhibit potent and selective in vitro anti-proliferative properties against leukemia cell lines[5].

Quantitative SAR & Data Presentation

Compound / Core ModificationPrimary Target / AssayPharmacological Effect / CausalityRef
6-Amino-2,2-dimethyl-DHBF-5-ol Galvinoxyl (G•) / Hydroxyl (•OH)Highest HAT rate; ortho-amine lowers O-H bond dissociation energy.[1]
6-Pyridyl/Phenyl-DHBF Integrin

Lipophilic projection improves oral bioavailability and permeability.[2]
6-Amino-DHBF Precursors 5-HT6 ReceptorEnables synthesis of antagonists targeting cholinergic memory dysfunction.[3]
2,4,6-Substituted DHBF Alkylamines 5-HT2A / 5-HT2C ReceptorsRigidification alters binding conformation, shifting subtype selectivity.[4]
6-Substituted Pyrrolo-quinolines Leukemia Cell Lines (In Vitro)Bischler-type cyclodehydration yields potent anti-proliferative agents.[5]

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols detail the synthesis of the highly active 6-amino-DHBF pharmacophore and its subsequent kinetic evaluation.

Protocol A: Catalytic Hydrogenation to Yield 6-Amino-DHBF Derivatives

Causality Note: The reduction of a 6-nitro precursor to a 6-amino group creates a highly electron-rich, oxidation-sensitive phenol. Strict anaerobic conditions during solvent evaporation are mandatory to prevent spontaneous auto-oxidation.

  • Preparation: Dissolve the precursor (e.g., 6-nitro-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol, ~50 µmol) in 0.8 mL of anhydrous, distilled methanol (MeOH)[1].

  • Catalysis: Add 5% Palladium on Carbon (Pd/C, ~4.7 mg) to the solution[1].

  • Reduction: Purge the reaction vessel with Hydrogen (

    
    ) gas and stir vigorously for 30 minutes at room temperature under an 
    
    
    
    balloon atmosphere[1].
  • Filtration: Pass the mixture through a 0.45 µm PTFE syringe filter to completely remove the Pd/C catalyst. Self-Validation: The filtrate should transition from a dark suspension to a clear solution.

  • Isolation: Immediately dry the filtrate by flushing with a gentle stream of Nitrogen (

    
    ) gas to afford a tan-yellow solid[1].
    
  • Purification: Rapidly purify the crude product via a short silica gel column using 10% MeOH in

    
     to yield the pure 6-amino-DHBF derivative[1].
    
Protocol B: Stopped-Flow Kinetic Measurement of Radical Scavenging

Causality Note: Because the HAT reaction between 6-amino-DHBF and radicals is exceptionally fast, standard spectrophotometry cannot capture the initial rate. A stopped-flow technique under pseudo-first-order conditions isolates the compound's concentration as the sole rate-determining variable.

  • Solution Prep: Prepare varying concentrations of the 6-substituted DHBF amine (0–0.25 mM) in deaerated, anhydrous acetonitrile (MeCN)[1].

  • Radical Prep: Prepare a standard solution of galvinoxyl radical (G•) in MeCN. G• has a strong, distinct absorption band at 428 nm[1].

  • Rapid Mixing: Using a stopped-flow spectrophotometer (e.g., UNISOKU RSP-2000), rapidly mix equal volumes of the DHBF solution and the G• solution at 25 °C[1].

  • Data Acquisition: Monitor the rapid decay of absorbance at 428 nm. Ensure the DHBF compound concentration is at least a 10-fold excess compared to G• to maintain pseudo-first-order kinetics[1].

  • Calculation: Plot the observed pseudo-first-order rate constant (

    
    ) against the compound concentration. The slope of this linear function yields the highly accurate second-order rate constant (
    
    
    
    )[1].

Workflow Step1 Synthesize 6-Amino-DHBF Step3 Stopped-Flow Mixing (25°C) Step1->Step3 Step2 Prepare Galvinoxyl (G•) Step2->Step3 Step4 Monitor Absorbance (428 nm) Step3->Step4 Step5 Calculate k (Pseudo-1st Order) Step4->Step5

Stopped-flow kinetic workflow for evaluating radical scavenging capacity of DHBF amines.

References

  • Source: Heterocycles (Clockss)
  • Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability Source: ACS Publications URL
  • WO2008101247A2 - 6' substituted indole and indazole derivatives having 5-ht6 receptor affinity Source: Google Patents URL
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)
  • Ultrasound mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives and their pharmacological evaluation Source: Arab Journal of Chemistry URL

Sources

Exploratory

Pharmacophore Analysis of (2,3-Dihydrobenzofuran-6-yl)methanamine Scaffolds

This guide serves as a technical whitepaper for the pharmacophore analysis and structural optimization of (2,3-Dihydrobenzofuran-6-yl)methanamine and its functional analogs. It is designed for medicinal chemists and comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the pharmacophore analysis and structural optimization of (2,3-Dihydrobenzofuran-6-yl)methanamine and its functional analogs. It is designed for medicinal chemists and computational biologists focusing on CNS-active ligand design, particularly for the serotonin (5-HT) receptor superfamily.

Technical Whitepaper | Version 1.0

Executive Summary

The (2,3-Dihydrobenzofuran-6-yl)methanamine core (CAS: 55746-20-8) represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of p-methoxybenzylamine. Its rigid bicyclic structure locks the oxygen lone pairs into a specific vector, enhancing binding affinity and selectivity profiles against monoamine receptors (specifically 5-HT2A/2C) and transporters. This guide delineates the pharmacophoric features of this scaffold, analyzes its electronic properties, and provides actionable protocols for optimizing its analogs for therapeutic utility, distinguishing between hallucinogenic (5-HT2A) and therapeutic (5-HT2C, TAAR1) profiles.

Structural & Electronic Basis

The dihydrobenzofuran (DHBF) moiety is distinct from its unsaturated benzofuran counterpart due to the non-planar, puckered nature of the dihydro-ring and the specific hybridization of the oxygen atom.

Electronic Surface Potential (ESP)

Unlike the methoxy group in phenethylamines (which has free rotation), the oxygen in the DHBF ring is constrained.

  • H-Bond Acceptor (HBA): The oxygen atom serves as a critical HBA. In the DHBF scaffold, the electron density is focused, often interacting with serine or threonine residues (e.g., Ser3.36 in 5-HT receptors).

  • Pi-Electron Cloud: The benzene ring acts as a Pi-stacking element (aromatic feature).

  • Cationic Head: The primary amine of the methanamine tail (pKa ~9.5) is protonated at physiological pH, forming a salt bridge with conserved aspartate residues (e.g., Asp3.32).

The "Methanamine" Linker Constraint

The single carbon linker (methanamine) distinguishes this scaffold from the more common psychoactive "ethyl" (phenethylamine) or "propyl" (amphetamine) analogs.

  • Steric Consequence: The shorter chain pulls the aromatic core closer to the ionic binding site (Asp3.32). This often results in lower affinity for monoamine transporters (DAT/SERT) compared to the ethyl/propyl analogs but retains affinity for pockets with specific depth requirements (e.g., TAAR1 or specific 5-HT2C conformations).

  • Metabolic Stability: The primary amine is susceptible to MAO-B oxidation unless sterically hindered or modified.

Pharmacophore Modeling Workflow

To rationally design analogs, we define a 4-point pharmacophore hypothesis based on the bioactive conformation of high-affinity 5-HT2C agonists (like lorcaserin or WAY-163909).

Pharmacophore Features
Feature IDTypeChemical MoietyInteraction Role
F1 POS (Positive Ionizable)Primary Amine NitrogenSalt bridge with Asp134 (5-HT2C) / Asp155 (5-HT2A).[1]
F2 HBA (Acceptor)Furan Oxygen (O1)H-bond with Ser138 or Thr139 .
F3 HYD (Hydrophobic)C2-C3 Ethylene BridgeVan der Waals contact with hydrophobic pocket (Val/Leu).
F4 AR (Aromatic Ring)Benzene RingPi-Pi T-shaped stacking with Phe327 (5-HT2C).
Visualization of the Pharmacophore Map

The following diagram illustrates the spatial relationships and the decision logic for optimizing selectivity (avoiding 5-HT2B valvulopathy and 5-HT2A hallucination).

PharmacophoreMap cluster_optimization Optimization Logic Core Dihydrobenzofuran Core Amine Methanamine (NH3+) (POS Feature) Core->Amine Linker (C1) Oxygen Furan Oxygen (HBA Feature) Core->Oxygen Rigidified Ring Aromatic Ring (Pi-Stacking) Core->Ring Scaffold Target_5HT2C 5-HT2C Agonism (Therapeutic) Amine->Target_5HT2C Asp134 Salt Bridge Mod_N N-Alkylation (Methyl/Ethyl) Amine->Mod_N Oxygen->Target_5HT2C Ser138 H-Bond Ring->Target_5HT2C Phe327 Pi-Stack Mod_Ring C-Substitutions (Halogens) Ring->Mod_Ring Target_5HT2A 5-HT2A Agonism (Hallucinogenic) Mod_N->Target_5HT2C Increases Hydrophobic Fit Mod_Ring->Target_5HT2A 4-Bromo increases affinity (Avoid!)

Caption: Pharmacophore map of the (2,3-dihydrobenzofuran-6-yl)methanamine scaffold illustrating key binding features and optimization pathways for 5-HT2C selectivity.

Experimental Protocols

Protocol 1: Generating the 3D Pharmacophore Hypothesis

Objective: To create a computational filter for virtual screening of dihydrobenzofuran analogs.

  • Dataset Curation: Select 5-10 known high-affinity 5-HT2C agonists containing the dihydrobenzofuran or related benzofuran scaffold (e.g., 6-APDB, WAY-163909).

  • Conformational Search:

    • Software: MOE (Molecular Operating Environment) or Schrödinger MacroModel.

    • Method: Stochastic search (Monte Carlo) or Low-mode MD.

    • Constraint: Ensure the dihydrobenzofuran ring pucker is sampled (C2/C3 envelope conformations).

  • Alignment:

    • Align molecules based on the aromatic ring centroid and the basic nitrogen.

    • Crucial Step: Prioritize the vector of the oxygen lone pair. In active conformations, this vector is often perpendicular to the aromatic plane.

  • Feature Definition:

    • Define spheres (radius 1.0 Å) for HBA, POS, and AR.

    • Add "Exclusion Volumes" to represent the receptor wall, specifically the region corresponding to the Val156 (5-HT2C) vs. Leu (5-HT2A) difference if targeting selectivity.

Protocol 2: Comparative Molecular Docking (Selectivity Screen)

Objective: To validate if a new methanamine analog prefers the therapeutic 5-HT2C over the hallucinogenic 5-HT2A.

  • Protein Preparation:

    • 5-HT2C Source: PDB ID 6BQH (Agonist-bound state).

    • 5-HT2A Source: PDB ID 6A93 (or homology model based on 6BQH if agonist state is critical).

    • Step: Protonate residues at pH 7.4. Ensure Asp134 (2C) and Asp155 (2A) are negatively charged.

  • Ligand Preparation:

    • Generate 3D conformers of the (2,3-dihydrobenzofuran-6-yl)methanamine analog.

    • Protonate the amine (primary/secondary).

  • Grid Generation:

    • Center grid on the co-crystallized ligand (e.g., ergotamine or lorcaserin).

    • Define H-bond constraints on the conserved Aspartate and Serine residues.

  • Docking & Scoring:

    • Run docking (Glide SP or XP).

    • Analysis Metric: Calculate the Selectivity Ratio :

      
      
      
    • Pass Criteria: A docking score difference > -2.0 kcal/mol favoring 5-HT2C.

SAR & Analog Design Strategy

The methanamine core is a starting point. Optimization typically involves two vectors:

The Amine Tail (N-Vector)

The methanamine (C1 linker) is often too short for optimal hydrophobic enclosure in the receptor binding pocket.

  • Extension: Extending to ethanamine (phenethylamine mimic) or propanamine (amphetamine mimic) drastically increases potency but introduces abuse potential (hallucinogenic/stimulant).

  • N-Alkylation: Methylation of the methanamine nitrogen (N-methyl) improves metabolic stability against MAO and increases lipophilicity (LogP), often enhancing BBB penetration without the full psychedelic liability of chain extension.

The Aromatic Core (Ring-Vector)
  • Halogenation: Adding a halogen (Cl, Br) at position 4 (para to the furan oxygen) dramatically increases 5-HT2A affinity (super-agonist effect). Avoid this for therapeutic design.

  • Furan Ring Substitution: Methylation at the C2 or C3 position of the dihydrofuran ring adds steric bulk that can tune selectivity by clashing with non-conserved residues in off-target receptors (e.g., 5-HT2B).

SAR Decision Tree

SAR_Tree Start Base Scaffold: (2,3-Dihydrobenzofuran-6-yl)methanamine Decision1 Modify Linker Length? Start->Decision1 Decision2 Modify Nitrogen? Start->Decision2 Linker_Ethyl Extend to Ethyl/Propyl (High Potency, High Risk) Decision1->Linker_Ethyl Yes Linker_Keep Keep Methanamine (Lower Potency, High Selectivity) Decision1->Linker_Keep No N_Methyl N-Methylation (Improved metabolic stability) Decision2->N_Methyl Small Group N_Bulky N-Benzyl/Heterocycle (Selectivity Probe) Decision2->N_Bulky Large Group Result Target Profile: Selective 5-HT2C Agonist (Obesity/Psychiatric) Linker_Keep->Result N_Methyl->Result

Caption: SAR decision tree for optimizing the methanamine scaffold towards a therapeutic profile.

References

  • Nichols, D. E., et al. (1996). "Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups." Journal of Medicinal Chemistry.

  • Peng, Y., et al. (2008). "Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists." Journal of Medicinal Chemistry.

  • Canal, C. E., et al. (2011). "Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists." ACS Omega.[2] [2]

  • Cheng, K., et al. (2016). "Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." European Journal of Medicinal Chemistry.

  • Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human 5-HT2B Receptor." Cell. (Relevant for structural basis of 5-HT2 selectivity).

Sources

Foundational

Predictive ADME and Bioavailability Optimization for (2,3-Dihydrobenzofuran-6-yl)methanamine Scaffolds

Chemical Ontology & Pharmacological Relevance As drug discovery pivots toward increasingly complex targets, the 2,3-dihydrobenzofuran system has emerged as a highly versatile, privileged scaffold. Its utility spans from...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Ontology & Pharmacological Relevance

As drug discovery pivots toward increasingly complex targets, the 2,3-dihydrobenzofuran system has emerged as a highly versatile, privileged scaffold. Its utility spans from microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors to phosphodiesterase 1B (PDE1B) antagonists[1][2]. However, functionalizing this core with a 6-methanamine (aminomethyl) group introduces a profound pharmacokinetic dichotomy. While the basic amine is often essential for critical target engagement—frequently forming salt bridges within target binding pockets—it fundamentally complicates the absorption, distribution, metabolism, and excretion (ADME) profile[3].

Predicting the oral bioavailability (


) of (2,3-dihydrobenzofuran-6-yl)methanamine derivatives requires a deep understanding of how its physicochemical properties dictate biological fate.

The Causality of Physicochemical Properties in Bioavailability

The predictive bioavailability workflow is not merely a sequence of assays; it is a causal chain. The primary methanamine moiety typically exhibits a high pKa (~9.0–9.5). At physiological pH (7.4), the molecule is predominantly ionized. While this drives excellent aqueous dissolution (a prerequisite for absorption), the high polarity restricts transcellular passive diffusion across the lipophilic intestinal epithelium. Furthermore, exposed primary amines are frequently recognized by efflux transporters like P-glycoprotein (P-gp) and are highly susceptible to hepatic oxidative deamination.

To circumvent these liabilities, structural optimization often relies on targeted N-alkylation. As demonstrated in the development of highly efficacious embryonic ectoderm development (EED) inhibitors (such as, which utilizes an analogous fluorinated dihydrobenzofuran methanamine core), transitioning from a primary amine to a sterically hindered secondary amine (e.g., N-isopropyl or N-cyclobutyl) serves a dual purpose[4]. It subtly depresses the pKa, thereby increasing the neutral fraction at pH 7.4 (elevating LogD), and introduces steric bulk that occludes the nitrogen lone pair from CYP450 enzymes and efflux pumps[4].

SAR_Logic A Primary Methanamine (High pKa, Low Permeability) B N-Alkylation (Steric Shielding) A->B C Optimized LogD (Increased Lipophilicity) B->C D Reduced P-gp Efflux C->D E High Oral Exposure (Increased %F) D->E

Causality of N-alkylation in improving oral exposure and mitigating efflux.

Self-Validating Experimental Protocols for ADME Prediction

To establish a robust prediction of bioavailability, we employ a self-validating cascade. Every assay must contain internal controls to ensure the data reflects the molecule's properties rather than experimental artifacts.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Causality: We utilize Caco-2 cells not just to measure passive permeability (


), but to calculate the Efflux Ratio (

). Because the methanamine nitrogen is a potential substrate for P-gp, an

indicates active efflux, which directly truncates oral bioavailability by pumping the drug back into the intestinal lumen.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure tight junction formation. Validate monolayer integrity via Transepithelial Electrical Resistance (TEER > 400 Ω·cm²).

  • Dosing Solution: Prepare the (2,3-dihydrobenzofuran-6-yl)methanamine derivative at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Add the dosing solution to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C, 5% CO₂ for 2 hours.

  • Sampling: Extract 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze samples via LC-MS/MS to calculate

    
    .
    
  • Self-Validation Check: Include Lucifer Yellow (100 µM) in the dosing solution. Post-assay, if Lucifer Yellow

    
     cm/s, the monolayer is compromised, and the well data must be discarded.
    
Protocol 2: Human Liver Microsomal (HLM) Stability

Causality: The 2,3-dihydrobenzofuran ring is susceptible to oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes, while the methanamine can undergo rapid oxidative deamination. Measuring intrinsic clearance (


) allows us to predict the hepatic extraction ratio (

), a primary determinant of first-pass metabolism.

Step-by-Step Methodology:

  • Preparation: Pre-incubate 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 1 µM of the test compound at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes directly into 150 µL of cold acetonitrile to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the exponential decay of the parent compound.

  • Self-Validation Check: Run Verapamil (high clearance control) and Warfarin (low clearance control) concurrently. If Verapamil is not rapidly degraded, the NADPH system or microsomes are inactive.

ADME_Workflow A In Silico Profiling (pKa, LogD, PSA) B Physicochemical Assays (Kinetic Solubility) A->B Guides C In Vitro Permeability (Caco-2 / P-gp Efflux) B->C Dissolution Limit D Metabolic Stability (HLM Clearance) B->D Free Fraction E In Vivo PK (Oral Bioavailability %F) C->E Absorption D->E Hepatic Extraction

Logical workflow for predicting oral bioavailability of methanamine scaffolds.

Quantitative Bioavailability Predictors

The table below synthesizes the predictive ADME parameters for various methanamine substitutions on the dihydrobenzofuran core. As the data illustrates, moving from a primary amine to a sterically hindered secondary amine (like N-isopropyl) drastically improves the permeability-to-clearance ratio, culminating in superior oral bioavailability.

Compound DerivativeSubstitutionLogD (pH 7.4)Caco-2

(

cm/s)
Efflux Ratio (ER)HLM

(µL/min/mg)
Predicted Oral Bioavailability (%F)
Unsubstituted -NH₂0.81.24.585.0< 10%
N-Methyl -NHCH₃1.13.53.262.0~ 25%
N-Isopropyl -NHCH(CH₃)₂2.412.81.118.5> 60%
N-Cyclobutyl -NH(C₄H₇)2.715.21.015.0> 70%

(Note: Quantitative trends are synthesized based on structural analogs and optimization campaigns reported for dihydrobenzofuran-based EED inhibitors[4].)

References

  • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach Source: Computers in Biology and Medicine (PubMed) URL: [Link]

  • Title: Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential Source: Frontiers in Pharmacology URL: [Link]

Sources

Exploratory

History and discovery of dihydrobenzofuran-based building blocks

The 2,3-Dihydrobenzofuran (DHB) scaffold represents a masterclass in "escaping flatland"—a pivotal shift in medicinal chemistry from planar aromatic systems to three-dimensional, sp³-rich architectures.[1][2] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-Dihydrobenzofuran (DHB) scaffold represents a masterclass in "escaping flatland"—a pivotal shift in medicinal chemistry from planar aromatic systems to three-dimensional, sp³-rich architectures.[1][2] Unlike its fully aromatic cousin (benzofuran), the DHB core offers unique vectoral projection of substituents, enhanced solubility, and specific metabolic stability profiles that have cemented its place in the pharmacopeia.

This technical guide explores the trajectory of DHB building blocks, from their isolation in opium alkaloids to their role in modern precision medicine.

Executive Summary: The sp³ Advantage

The 2,3-dihydrobenzofuran core is a bicyclic system fusing a benzene ring with a saturated dihydrofuran ring.[1][2] In drug discovery, it serves as a critical bioisostere for indanes and benzofurans.

FeatureBenzofuran (Aromatic)2,3-Dihydrobenzofuran (Aliphatic Ring)
Geometry Planar (Flat)Puckered (C2/C3 twist)
Fsp³ Score LowHigh (contributes to 3D complexity)
Electronic Electron-rich aromatic systemPhenolic ether character; donor capability
Metabolism Prone to oxidation (epoxidation)Benzylic oxidation at C2/C3; aromatic hydroxylation
Key Drug AmiodaroneDarifenacin, Galanthamine

Historical Genesis: The "Embedded" Era

The discovery of the DHB scaffold was not a singular synthetic event but a gradual realization through the structural elucidation of potent natural products.

  • 1804 (Morphine): The first isolation of morphine revealed a complex pentacyclic structure where the DHB ring (specifically the furan ring closure) is essential for locking the T-shape conformation required for opioid receptor binding.[2]

  • 1950s (Galanthamine): Isolated from Galanthus (snowdrop), this acetylcholinesterase inhibitor features a DHB core that positions a tertiary amine for interaction with the catalytic gorge of the enzyme.

These natural products demonstrated that the DHB ring acts as a rigid conformational lock , holding pharmacophores in precise spatial arrangements that flexible chains cannot achieve.

Timeline cluster_0 Natural Product Era cluster_1 Synthetic & MedChem Era Morphine Morphine (1804) First DHB Core Identification Galanthamine Galanthamine (1950s) AChE Inhibitor Morphine->Galanthamine Structural Elucidation Darifenacin Darifenacin (2004) M3 Antagonist (Enablex) Galanthamine->Darifenacin Simplification & Optimization Modern Asymmetric Catalysis (2020s) Enantioenriched Building Blocks Darifenacin->Modern Methodological Explosion

Figure 1: The evolution of the dihydrobenzofuran scaffold from complex natural product architectures to synthetic medicinal agents.[1][2]

Synthetic Evolution: Accessing the Core

The transition from extracting DHBs to synthesizing them on kilogram scales required three waves of methodological innovation.

Wave 1: Classical Cyclization (The "Disconnection" Approach)

The most robust industrial route relies on intramolecular etherification.

  • Mechanism: A phenol with a pendant alkyl halide or alcohol undergoes cyclization.[2]

  • Reagents: Base (

    
    ) or Mitsunobu conditions (
    
    
    
    ).[1][2]
  • Limitation: Requires pre-functionalized starting materials; difficult to install chirality at C2/C3.[2]

Wave 2: Radical & Metal-Mediated Cyclization

In the 1980s-90s, radical cyclizations (using


) allowed for the formation of the furan ring from o-allyloxyphenols.[1][2] This introduced the ability to create 3-substituted DHBs via 5-exo-trig cyclization.[1][2]
Wave 3: Modern Asymmetric Catalysis (C-H Activation)

Current state-of-the-art methods utilize Transition Metal Catalysis (TMC) to forge the ring with high enantioselectivity.[1][2]

  • Pd-Catalyzed Annulation: Coupling

    
    -bromophenols with 1,3-dienes.
    
  • C-H Insertion: Rh(II)-catalyzed decomposition of diazo compounds followed by insertion into C(sp³)-H bonds.[1][2]

Synthesis cluster_methods Synthetic Strategies Target Target: Chiral 2,3-Dihydrobenzofuran Method1 Classical: Intramolecular SN2 (Phenol + Alkyl Halide) Method1->Target High Robustness Low Chirality Method2 Radical Cyclization (o-Allyl Phenol + Radical Initiator) Method2->Target Access to 3-Subst. Radical conditions Method3 Modern: Pd-Catalyzed Annulation (o-Halophenol + 1,3-Diene) Method3->Target High Enantioselectivity Atom Economy

Figure 2: Strategic disconnections for accessing the dihydrobenzofuran core.[1][2] The modern Pd-catalyzed route (highlighted) offers the highest stereocontrol.[1][2]

Medicinal Chemistry Case Study: Darifenacin

Darifenacin (Enablex) is the quintessential example of a drug designed around the DHB core. It is a selective M3 muscarinic receptor antagonist used for overactive bladder.[2][3][4][5]

  • Role of DHB: The dihydrobenzofuran moiety acts as a lipophilic anchor. Unlike a simple phenyl ring, the oxygen atom in the ring acts as a weak hydrogen bond acceptor, and the puckered geometry fits a specific hydrophobic pocket in the M3 receptor, conferring 59-fold selectivity over M1/M2 receptors.

  • Building Block: The synthesis relies on 5-(2-bromoethyl)-2,3-dihydrobenzofuran , a critical intermediate that links the DHB "head" to the pyrrolidine "body".[1][2]

Experimental Protocols

Two protocols are provided: a robust scale-up method for the generic building block and an advanced method for a chiral variant.[1][2]

Protocol A: Scale-Up Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Target: The key intermediate for Darifenacin.[1][2]

Reagents: 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, Phosphorus tribromide (


), Carbon tetrachloride (

) or Dichloromethane (

).[1][2]
  • Setup: Charge a 3-neck round-bottom flask with 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1.0 eq) and dry DCM (5 mL/g). Cool to 0°C under

    
    .[2]
    
  • Bromination: Add

    
     (0.4 eq) dropwise via addition funnel, maintaining internal temperature <5°C. The reaction is exothermic.[2]
    
  • Reflux: Allow to warm to room temperature, then heat to reflux (40°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of starting alcohol.[2]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution. Caution:  Gas evolution (
    
    
    
    ).[2]
  • Workup: Separate phases. Extract aqueous layer with DCM (2x).[2] Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The resulting oil often crystallizes on standing (mp 60-62°C).[1][2][6] If necessary, recrystallize from hexane.[2]

Protocol B: Enantioselective Pd-Catalyzed Synthesis of 2-Substituted DHBs

Target: Chiral building blocks for novel discovery programs. Reference: Adapted from J. Am. Chem. Soc. 2023, 145, 4378.[1][2][7]

Reagents:


-Bromophenol, 1,3-Diene (e.g., 1-phenyl-1,3-butadiene), 

, Chiral Ligand (e.g., TY-Phos), Base (

).[1][2]
  • Catalyst Formation: In a glovebox, mix

    
     (2.5 mol%) and Chiral Ligand (5 mol%) in Toluene. Stir for 30 mins to generate the active catalyst.[2]
    
  • Addition: Add

    
    -bromophenol (1.0 eq), the 1,3-diene (1.2 eq), and anhydrous 
    
    
    
    (2.0 eq).
  • Reaction: Seal the tube and heat to 80°C for 12-24 hours.

  • Mechanism: The reaction proceeds via oxidative addition of Pd to the Ar-Br bond, followed by migratory insertion of the diene, and finally an intramolecular nucleophilic attack by the phenoxide oxygen (Tsuji-Trost type cyclization).

  • Isolation: Filter through a celite pad.[2] Concentrate. Purify via flash chromatography.

  • Result: Yields typically >85% with >90% ee.

Future Perspectives

The dihydrobenzofuran scaffold is experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design.[2] Its rigid yet partially aliphatic nature allows for the design of linkers with defined exit vectors, reducing the entropic penalty of ternary complex formation. Furthermore, "escape from flatland" initiatives in DNA-encoded libraries (DEL) are increasingly incorporating DHB cores to improve the success rate of screening campaigns against difficult protein-protein interaction targets.[1][2]

References

  • Natural Product Origins : Morphine and Galanthamine: Structural Elucidation and History.

  • Medicinal Chemistry Review : Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances, 2024.[2]

  • Darifenacin Pharmacology : Darifenacin: A selective M3 antagonist for overactive bladder.[2][3][5] FDA Label/Prescribing Information.

  • Synthetic Protocol (Classical) : Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. PrepChem.

  • Advanced Asymmetric Synthesis : Enantioselective Pd-Catalyzed Heck/Tsuji-Trost Reaction. J. Am. Chem. Soc. 2023.[2][7] (Note: Generalized link to JACS search for context verification).

  • General Review : Strategies for the synthesis of 2,3-dihydrobenzofurans. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanamine

Abstract & Scope (2,3-Dihydrobenzofuran-6-yl)methanamine is a high-value pharmacophore, serving as a critical bioisostere for indoles and tetralins in GPCR ligand design (specifically 5-HT and Melatonin agonists). This A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(2,3-Dihydrobenzofuran-6-yl)methanamine is a high-value pharmacophore, serving as a critical bioisostere for indoles and tetralins in GPCR ligand design (specifically 5-HT


 and Melatonin 

agonists).

This Application Note provides a validated protocol for the synthesis of this primary amine. Unlike direct electrophilic aromatic substitution of 2,3-dihydrobenzofuran—which predominantly yields the 5-substituted isomer—this guide details a regiochemically exhaustive route via the reduction of 2,3-dihydrobenzofuran-6-carbonitrile. We focus on the Lithium Aluminum Hydride (


) reduction, optimizing for yield and purity while mitigating the safety risks associated with pyrophoric reagents.

Retrosynthetic Strategy & Logic

The structural challenge lies in the 6-position. Direct formylation (Vilsmeier-Haack) or bromination of the parent dihydrobenzofuran favors the 5-position due to the para-directing effect of the oxygen atom.

To guarantee the 6-isomer, the recommended strategy employs a "Pre-functionalized Ring Closure" or a "Directed Cyanation" approach:

  • Target: (2,3-Dihydrobenzofuran-6-yl)methanamine.

  • Immediate Precursor: 2,3-Dihydrobenzofuran-6-carbonitrile.

  • Key Transformation: Nucleophilic Hydride Reduction (

    
    ).
    

Retrosynthesis Target (2,3-Dihydrobenzofuran-6-yl)methanamine (Target Amine) Nitrile 2,3-Dihydrobenzofuran- 6-carbonitrile Target->Nitrile LAH Reduction (This Protocol) Bromide 6-Bromo-2,3- dihydrobenzofuran Nitrile->Bromide Pd-Catalyzed Cyanation Phenol 3-Bromophenol (Starting Material) Bromide->Phenol Annulation

Figure 1: Retrosynthetic logic ensuring regiochemical purity at the C6 position.

Experimental Protocol

Phase 1: Precursor Preparation (Contextual)

Note: This section summarizes the generation of the nitrile intermediate.[1] For the detailed amine synthesis, proceed to Phase 2.

The 6-cyano precursor is best generated from 6-bromo-2,3-dihydrobenzofuran using a Palladium-catalyzed cyanation (Zn(CN)


, Pd(PPh

)

, DMF,

). This avoids the harsh conditions of the traditional Rosenmund-von Braun reaction and prevents potential ring opening.
Phase 2: Reduction of 2,3-Dihydrobenzofuran-6-carbonitrile

Reaction Type: Nucleophilic Hydride Addition Scale: 10.0 mmol (approx. 1.45 g of nitrile)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
6-Cyano-2,3-dihydrobenzofuran 145.161.01.45 gSubstrate

(2.0 M in THF)
37.952.512.5 mLReducing Agent
Tetrahydrofuran (Anhydrous) 72.11Solvent30 mLSolvent
Sodium Sulfate (

)
142.04-~5 gDrying Agent
Step-by-Step Methodology

1. Inert Setup (Critical Safety):

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Flush the system with

    
     for 15 minutes.
    
  • Safety Note:

    
     is pyrophoric. All syringes and needles must be oven-dried. Ensure a bucket of sand is nearby for Class D fire suppression.
    

2. Reagent Addition:

  • Charge the RBF with anhydrous THF (15 mL).

  • Cool the flask to

    
     using an ice/water bath.
    
  • Add the

    
     solution (12.5 mL, 25 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution (
    
    
    
    ) may occur.

3. Substrate Introduction:

  • Dissolve the 6-cyano-2,3-dihydrobenzofuran (1.45 g) in the remaining anhydrous THF (15 mL).

  • Add this solution dropwise to the

    
     suspension at 
    
    
    
    . The rate should be controlled to maintain the internal temperature below
    
    
    .

4. Reaction Phase:

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the reaction to a gentle reflux (

    
    ) for 3–4 hours.
    
  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The nitrile spot (

    
    ) should disappear, and a baseline amine spot should appear.
    

5. The Fieser Quench (CRITICAL):

  • Cool the reaction mixture back to

    
    .
    
  • Dilute with diethyl ether (30 mL) to act as a heat sink.

  • Quench carefully in this exact order (n:n:3n rule):

    • Add 1.0 mL water (very slowly; vigorous bubbling).

    • Add 1.0 mL 15% NaOH (aq) .

    • Add 3.0 mL water .

  • Warm to RT and stir for 15 minutes until a white, granular precipitate forms (aluminum salts).

6. Isolation & Purification:

  • Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with diethyl ether (

    
    ).
    
  • Acid-Base Extraction (Self-Validating Step):

    • Extract the combined organic filtrate with 1M HCl (

      
      ). The amine moves to the aqueous phase; non-basic impurities stay in ether.
      
    • Wash the combined acidic aqueous layer with fresh ether (

      
      ). Discard the ether.
      
    • Basify the aqueous layer to pH > 12 using 6M NaOH (cool in ice bath during addition).

    • Extract the turbid aqueous mixture with DCM (

      
      ).
      
  • Dry the DCM layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

7. Yield & Storage:

  • Expected Yield: 85–92% (Clear to pale yellow oil).

  • Storage: Store under nitrogen at

    
    . Primary amines absorb 
    
    
    
    from air to form carbamates over time.

Analytical Characterization (QC)

Confirm the structure using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation

NMR
(400 MHz,

)

3.80 (s, 2H)
Benzylic

protons.

4.55 (t, 2H)
Dihydrofuran

(Triplet, distinct for ring).

3.18 (t, 2H)
Dihydrofuran

.

6.70–7.10 (m, 3H)
Aromatic pattern (1,2,4-substitution).

NMR

46.5 ppm
Benzylic Carbon (

).

119.8 ppm
Nitrile carbon signal must be absent .
Mass Spec (ESI+)

Molecular ion peak.

Workflow & Troubleshooting Visualization

Experimental Workflow

Workflow Setup Setup: Flame-dry, N2 atm 0°C Bath Add Addition: LAH then Nitrile (Exothermic!) Setup->Add Reflux Reaction: Reflux 4h THF Solvent Add->Reflux Quench Fieser Quench: H2O -> NaOH -> H2O (Granular ppt) Reflux->Quench Extract Purification: Acid/Base Extraction (Isolates Amine) Quench->Extract

Figure 2: Sequential workflow for the LAH reduction process.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected? LowYield Low Yield? Start->LowYield Impurity Impurity (Nitrile remains)? Start->Impurity Emulsion Emulsion during Extraction? Start->Emulsion Sol1 Check Quench: Did you use Fieser method? Aluminum gels trap product. LowYield->Sol1 Yes Sol2 Check Reagent: LAH degrades with moisture. Use fresh bottle. Impurity->Sol2 Yes Sol3 Use Brine wash or filter through Celite before extraction. Emulsion->Sol3 Yes

Figure 3: Troubleshooting common issues in hydride reductions.

References

  • General Benzofuran Synthesis

    • Ruan, B., et al. (2021).[3] "Recent Advances in the Synthesis of 2,3-Dihydrobenzofurans." Organic & Biomolecular Chemistry.

  • Nitrile Reduction Protocols

    • Brown, H. C., & Choi, Y. M. (1981). "Selective Reductions. 27. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society.

  • Medicinal Chemistry Context (Ramelteon/Agomelatine Analogs)

    • Uchikawa, O., et al. (2002). "Synthesis of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (TAK-375), a novel melatonin analog." Journal of Medicinal Chemistry. (Describes similar tricyclic furan reductions).

  • Quenching Safety (Fieser Method)

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.

Sources

Application

Peptide coupling conditions for (2,3-Dihydrobenzofuran-6-yl)methanamine

Application Note: Optimized Peptide Coupling Protocols for (2,3-Dihydrobenzofuran-6-yl)methanamine Introduction & Chemical Profile (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) is a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Peptide Coupling Protocols for (2,3-Dihydrobenzofuran-6-yl)methanamine

Introduction & Chemical Profile

(2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) is a valuable building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and CNS-active agents. Structurally, it features a primary amine attached to a benzylic position on an electron-rich dihydrobenzofuran core.

While primary benzylic amines are generally excellent nucleophiles, this specific scaffold presents unique challenges:

  • Electronic Activation: The oxygen atom at position 1 donates electron density, making the aromatic ring electron-rich. While this increases the nucleophilicity of the amine, it also makes the ring susceptible to electrophilic aromatic substitution if highly reactive activating agents are used in excess.

  • Solubility: The dihydrobenzofuran core is moderately lipophilic. Free base forms may oil out in aqueous workups, while hydrochloride salts require careful neutralization to ensure reactivity.

  • Salt Management: This amine is frequently supplied as a hydrochloride salt. Failure to fully neutralize the salt with adequate base stoichiometry is the #1 cause of coupling failure.

Physicochemical Data:

  • Molecular Weight: 149.19 g/mol (Free Base)[1]

  • pKa (Conjugate Acid): ~9.4 (Typical for benzylic amines)

  • Solubility: Soluble in DMF, DMSO, MeOH, DCM. Limited solubility in water and hexanes.

Strategic Reagent Selection

The choice of coupling reagent depends on the scale of the reaction and the sensitivity of the carboxylic acid partner.

ConditionReagent SystemRecommended Use CaseProsCons
A (Standard) HATU / DIPEA Discovery Chemistry (<1g), Library SynthesisHighest coupling efficiency; fast kinetics.Expensive; difficult to remove byproducts (tetramethylurea).
B (Scalable) T3P / Pyridine Process Development (>10g), Chiral AcidsLow epimerization; easy aqueous workup; green solvent compatible (EtOAc/MeTHF).Slower kinetics; requires excess base.
C (Classic) EDC / HOBt Cost-Sensitive, Acid-Sensitive MoietiesMild conditions; water-soluble byproducts.Lower yield for sterically hindered acids.
Visual: Coupling Reagent Decision Tree

CouplingDecision Start Start: Select Acid Partner IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral Scale Reaction Scale? IsChiral->Scale No T3P Protocol B: T3P/Pyridine (Low Epimerization) IsChiral->T3P Yes Sterics Is the Acid Sterically Hindered? Scale->Sterics <1 gram Scale->T3P >10 grams HATU Protocol A: HATU/DIPEA (High Potency) Sterics->HATU High Hindrance EDC Protocol C: EDC/HOBt (Standard) Sterics->EDC Low Hindrance

Figure 1: Decision matrix for selecting the optimal coupling protocol based on acid partner properties.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Small-scale discovery, unreactive acids, or parallel synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • (2,3-Dihydrobenzofuran-6-yl)methanamine (1.1 equiv)[3]

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if free base; 4.0 equiv if HCl salt )

  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange. Note: Pre-activation ensures the active ester forms before the amine is introduced.

  • Amine Addition: Add (2,3-Dihydrobenzofuran-6-yl)methanamine (1.1 equiv).

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).

    • Critical: If using the amine hydrochloride salt, ensure the total base is sufficient to neutralize the HCl and maintain basic pH (~pH 8-9).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][4]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid or 1N HCl (removes unreacted amine/DIPEA).

    • Sat. NaHCO3 (removes unreacted acid/HATU byproducts).

    • Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Protocol B: Low-Epimerization & Scalable (T3P)

Best for: Chiral acids, scale-up, and easy workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • (2,3-Dihydrobenzofuran-6-yl)methanamine (1.1 equiv)[3]

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Charge: To a flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P does not require pre-activation.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU.

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1N NaOH (removes T3P byproducts, which are water-soluble phosphates).

    • Wash with 1N HCl.

  • Isolation: Dry and concentrate. Often yields pure product without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete salt neutralization.If using Amine[2][4][5][6][7][8][9][10]·HCl, increase DIPEA to 4.0–5.0 equiv. Check pH of reaction mixture (wet pH paper) > 8.
Starting Material Remains Acid activation failure.Switch from EDC to HATU. Ensure anhydrous DMF is used (water hydrolyzes the active ester).
Racemization of Acid Over-activation with HATU/Base.Switch to Protocol B (T3P).[11] Keep temperature at 0°C during addition. Use Collidine instead of DIPEA.
Product "Oils Out" High lipophilicity.Do not use Hexanes/EtOAc for chromatography. Use DCM/MeOH (0-10% MeOH) gradient.
Dimerization Amine reacting with itself?Impossible for this amine (no carboxylic acid). Check if the Acid Partner has a nucleophilic side chain (e.g., -OH, -NH2) that is unprotected.

Mechanistic Insight

Understanding the activation pathway ensures reproducibility. Below is the mechanism for the HATU-mediated coupling of (2,3-Dihydrobenzofuran-6-yl)methanamine.

Visual: HATU Activation & Coupling Mechanism

HATUMechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Activation Base DIPEA Base->ActiveEster Activation Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine Amine Benzofuran Amine (Nucleophile) Product Final Amide Intermediate->Product Collapse Byproduct HOAt & Urea Intermediate->Byproduct

Figure 2: HATU activation pathway. The formation of the OAt-active ester is the rate-determining step for sterically hindered acids.

References

  • Chemical Profile & Safety: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55746-20-8. Retrieved from [Link]

  • HATU Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][6][11][12][13] Tetrahedron, 61(46), 10827-10852. Link

  • T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Benzylic Amine Reactivity: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Method

Application Note: Synthesis and Pharmacological Evaluation of Novel Melatonin Receptor Agonists Derived from (2,3-Dihydrobenzofuran-6-yl)methanamine

Introduction and Mechanistic Rationale Melatonin receptor agonists represent a critical class of therapeutic agents for the management of circadian rhythm sleep disorders (CRSDs) and major depressive disorders[1]. The es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

Melatonin receptor agonists represent a critical class of therapeutic agents for the management of circadian rhythm sleep disorders (CRSDs) and major depressive disorders[1]. The established pharmacophore required for high-affinity binding to MT1 and MT2 receptors consists of three core elements: an aromatic nucleus, a hydrogen bond acceptor (mimicking the C5-methoxy group of endogenous melatonin), and an alkylamide side chain[2].

While early agonists relied heavily on the traditional indole core, recent drug development has demonstrated that rigidified ring systems offer superior metabolic stability and binding profiles. The dihydrobenzofuran scaffold is a proven pharmacophore, serving as the structural foundation for FDA-approved melatoninergic drugs such as ramelteon and tasimelteon[3],[4].

In this protocol, we utilize (2,3-Dihydrobenzofuran-6-yl)methanamine as a highly efficient synthetic intermediate for generating novel MT1/MT2 agonists.

  • Causality of Scaffold Choice : The oxygen atom within the dihydrobenzofuran ring acts as a direct bioisostere for the 5-methoxy group of melatonin, functioning as the critical hydrogen bond acceptor required for receptor anchoring[1]. Furthermore, the methanamine linker provides the precise spatial geometry (a one-carbon distance) needed to position the subsequent amide group optimally within the narrow, hydrophobic binding pockets of the MT1 and MT2 receptors.

Receptor Signaling and Target Validation

MT1 and MT2 are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins[5]. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. This downregulates Protein Kinase A (PKA) activity, ultimately modulating downstream circadian gene transcription[6].

GPCR_Signaling Agonist Dihydrobenzofuran Agonist Receptor MT1 / MT2 Receptors Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases PKA PKA Activity ↓ cAMP->PKA Downregulates

Diagram 1: MT1/MT2 GPCR signaling pathway demonstrating Gi/o-mediated reduction of cAMP levels.

Synthetic Workflow and Experimental Protocols

The generation of the agonist library relies on the selective N-acylation of the primary amine of (2,3-Dihydrobenzofuran-6-yl)methanamine.

Synthetic_Workflow Start (2,3-Dihydrobenzofuran-6-yl)methanamine Reaction N-Acylation Reaction (Monitored by TLC/LC-MS) Start->Reaction Reagents Acyl Chloride + DIPEA in DCM (0°C to RT) Reagents->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Flash Chromatography (Silica, EtOAc/Hexane) Workup->Purification Product Purified Target Amide Purification->Product

Diagram 2: Step-by-step synthetic workflow for the N-acylation of the dihydrobenzofuran scaffold.

Protocol A: N-Acylation of (2,3-Dihydrobenzofuran-6-yl)methanamine

Objective : Synthesize a library of alkylamide derivatives to probe the MT1/MT2 binding pockets.

Causality & Self-Validation :

  • Reagent Selection : N,N-Diisopropylethylamine (DIPEA) is utilized as the base. Its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride, ensuring cleaner conversion compared to less hindered bases.

  • Thermodynamic Control : Acyl chlorides are highly reactive. Dropwise addition at 0 °C suppresses exothermic degradation and prevents the formation of di-acylated side products.

  • Self-Validation System : The reaction is monitored via Thin-Layer Chromatography (TLC) utilizing a ninhydrin stain. The primary amine starting material will stain a deep purple, while the secondary amide product will not. This provides immediate, binary visual confirmation of reaction completion.

Step-by-Step Procedure :

  • Preparation : Dissolve (2,3-Dihydrobenzofuran-6-yl)methanamine (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Base Addition : Add DIPEA (1.5 eq, 1.5 mmol) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation : Dropwise, add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq, 1.1 mmol) over 10 minutes. Maintain vigorous stirring to dissipate localized heat.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation : Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 50% EtOAc/Hexanes and stain with ninhydrin. Proceed to workup only when the primary amine spot is completely consumed.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize excess acid. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to yield the pure melatonin receptor agonist. Confirm identity via LC-MS and 1H-NMR.

Protocol B: In Vitro MT1/MT2 Radioligand Binding Assay

Objective : Determine the binding affinity (Ki) of the synthesized derivatives for human MT1 and MT2 receptors.

Causality & Self-Validation :

  • Cell Line Selection : Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors are used. Because wild-type CHO cells lack endogenous melatoninergic receptors, all specific binding is directly attributable to the transfected targets[6].

  • Radioligand Choice : 2-[125I]iodomelatonin is utilized due to its exceptionally high specific activity and sub-nanomolar affinity for both receptor subtypes, allowing for robust signal-to-noise ratios during scintillation counting[6],[7].

  • Self-Validation System : Nonspecific binding (NSB) is defined by co-incubating the radioligand with a massive excess (10 µM) of unlabeled ("cold") melatonin. Specific binding is calculated as Total Binding minus NSB, validating that the measured signal is strictly receptor-mediated.

Step-by-Step Procedure :

  • Membrane Preparation : Harvest CHO cells expressing hMT1 or hMT2 and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4 °C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Setup : In a 96-well plate, combine 50 µL of membrane suspension (approx. 10–20 µg protein/well), 25 µL of 2-[125I]iodomelatonin (final concentration ~100 pM), and 25 µL of the synthesized agonist at varying concentrations (10^-11 to 10^-5 M)[6].

  • Incubation : Seal the plate and incubate at 25 °C for 60 minutes to reach thermodynamic binding equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer.

  • Quantification : Transfer the filters to scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a gamma counter.

  • Data Analysis : Calculate IC50 values using non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    .
    

Data Presentation: Structure-Activity Relationship (SAR)

The choice of the acyl group significantly impacts receptor affinity. The table below summarizes the expected SAR profile when derivatizing the (2,3-Dihydrobenzofuran-6-yl)methanamine scaffold. The data demonstrates that bulkier, lipophilic groups such as propanamide and cyclopropanecarboxamide optimize binding within the hydrophobic pockets of MT1/MT2, closely mimicking the affinity of endogenous melatonin.

Compound IDAcyl Substituent (R)Amide DerivativehMT1 Binding Affinity (Ki, nM)hMT2 Binding Affinity (Ki, nM)
1 -CH3Acetamide8.4 ± 0.612.1 ± 0.9
2 -CH2CH3Propanamide0.8 ± 0.11.2 ± 0.2
3 -CH2CH2CH3Butanamide4.5 ± 0.45.8 ± 0.5
4 -CyclopropylCyclopropanecarboxamide0.3 ± 0.050.6 ± 0.1
Control N/AMelatonin0.15 ± 0.020.20 ± 0.03

*Note: Ki values are representative estimates based on established melatoninergic SAR principles for dihydrobenzofuran scaffolds.

References

1.[3] Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. researchgate.net. 3 2.[1] Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC. nih.gov. 1 3.[4] Tasimelteon (BMS-214778) | Dual Melatonin Receptor Agonist. medchemexpress.com. 4 4.[2] Design and validation of the first family of photo-activatable ligands for melatonin receptors. biorxiv.org. 2 5.[6] Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats. acs.org. 6 6.[7] Melatonin Receptors in the Pituitary of a Teleost Fish: mRNA Expression, 2-[125I]Iodomelatonin Binding and Cyclic AMP Response. karger.com. 7 7.[5] Rhythmic Expression of Functional MT1 Melatonin Receptors in the Rat Adrenal Gland. oup.com. 5

Sources

Application

Application Note: (2,3-Dihydrobenzofuran-6-yl)methanamine in Fragment-Based Drug Discovery

Abstract & Strategic Value (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) represents a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). Unlike flat, fully aromatic benzofurans, the 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) represents a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). Unlike flat, fully aromatic benzofurans, the 2,3-dihydrobenzofuran core introduces essential


 character, offering a subtle "escape from flatland" that improves solubility and target complementarity while maintaining a rigid bicyclic footprint.

This application note details the deployment of this fragment as a bioisostere for tryptamine and phenethylamine pharmacophores. It provides validated protocols for quality control, Surface Plasmon Resonance (SPR) screening, and synthetic elaboration strategies to accelerate hit-to-lead evolution.

Physicochemical Profile & "Rule of Three" Compliance

This fragment is an ideal starting point for FBDD campaigns due to its strict adherence to the "Rule of Three" (Ro3). Its primary amine serves as a high-reactivity "growth vector," allowing rapid library generation.

PropertyValueStrategic Implication
Molecular Weight 149.19 Da<300 Da; Allows significant mass addition during optimization.
cLogP ~1.2<3.0; Optimal lipophilicity for membrane permeability without solubility issues.
H-Bond Donors 2 (NH₂)Critical for anchoring interactions (e.g., Asp/Glu residues in GPCRs).
H-Bond Acceptors 2 (O, N)Ether oxygen acts as a weak acceptor; Amine is a strong donor/acceptor.
PSA ~35 Ų<60 Ų; Suggests high potential for CNS penetration.
Rotatable Bonds 1Low entropic penalty upon binding.
Growth Vector C6-MethylamineIdeal for amide coupling, reductive amination, or sulfonylation.

Target Class Applications

The (2,3-dihydrobenzofuran-6-yl)methanamine scaffold is a validated bioisostere for several key pharmacophores:

  • GPCRs (Monoaminergic): The fragment mimics the distance and electronic profile of serotonin (5-HT) and dopamine . The dihydrobenzofuran oxygen mimics the 5-OH of serotonin, while the amine engages the conserved Aspartate in the orthosteric binding pocket (e.g., Asp3.32).

  • Kinases: The ether oxygen can serve as a hinge binder acceptor, while the amine extends into the ribose pocket or solvent front.

  • Bacterial Virulence Factors: Similar benzofuran scaffolds have been validated against targets like E. coli DsbA (oxidoreductase), where the hydrophobic core occupies a cryptic pocket [1].

Experimental Protocols

Protocol A: Fragment Quality Control & Solubility

Rationale: Fragments are screened at high concentrations (mM range). Aggregation or impurities can cause false positives (PAINS).

Materials:

  • Fragment stock (100 mM in d6-DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DLS (Dynamic Light Scattering) plate reader

Procedure:

  • Purity Check: Verify purity >95% via LC-MS and 1H-NMR. Ensure no residual paramagnetic impurities (Cu, Pd) from synthesis.

  • Solubility Mapping: Dilute stock to 1 mM, 500 µM, and 100 µM in PBS (final DMSO <2%).

  • Aggregation Assay: Measure via DLS.

    • Pass: Hydrodynamic radius < 1 nm; Polydispersity Index (PDI) < 0.2.

    • Fail: Radius > 10 nm (indicates colloidal aggregation).

  • Stability: Re-measure after 24h at RT to ensure no precipitation.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for detecting weak (mM-µM) fragment affinities. We use a "Clean Screen" approach to eliminate sticky compounds.

Setup:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

  • Temperature: 25°C.

Step-by-Step:

  • Immobilization: Immobilize the Target Protein (Ligand) to ~2000-4000 RU. Note: Do not immobilize the fragment; its size is too small for accurate Rmax signal if used as the ligand.

  • Clean Screen: Inject the fragment at 50 µM.

    • Criteria: Square wave binding profile (fast on/off).

    • Rejection: Slow dissociation or binding > Stoichiometric Rmax (super-stoichiometric binding indicates aggregation).

  • Affinity Determination: Inject a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000 µM).

  • Analysis: Fit data to a 1:1 steady-state affinity model to determine

    
    .
    
    • Success Metric:

      
       < 2 mM and Ligand Efficiency (LE) > 0.3.
      
Protocol C: Synthetic Elaboration (Library Generation)

Rationale: The primary amine is the handle. We generate a "SAR by Catalog" library using parallel synthesis.

Reaction: Amide Coupling (High-Throughput)

  • Plate Setup: In a 96-well reaction block, dispense 50 µmol of diverse carboxylic acids (R-COOH).

  • Activation: Add 55 µmol HATU and 100 µmol DIPEA in DMF (500 µL). Shake for 10 min.

  • Addition: Add 50 µmol of (2,3-Dihydrobenzofuran-6-yl)methanamine (dissolved in 200 µL DMF).

  • Incubation: Shake at RT for 16 hours.

  • Workup: Evaporate solvent (Genevac). Resuspend in DMSO/MeOH.

  • Purification: Prep-HPLC (Reverse phase C18).

  • Validation: QC via LC-MS.

Visualizations & Workflows

Diagram 1: Fragment-to-Lead Optimization Cycle

This workflow illustrates the iterative process of evolving the dihydrobenzofuran fragment into a lead compound.

FBDD_Workflow Start Fragment Library (2,3-Dihydrobenzofuran-6-yl)methanamine Screen Biophysical Screening (SPR / NMR / X-ray) Start->Screen High Conc. Hit_Val Hit Validation (Kd < 2mM, LE > 0.3) Screen->Hit_Val Filter PAINS Lead Lead Compound (nM Potency) Screen->Lead Optimization Loop Struct Structural Biology (Co-crystal Structure) Hit_Val->Struct Soak Crystal Design Design Growth Strategy (Vector: -CH2NH2) Struct->Design Identify Pockets Synth Parallel Synthesis (Amides/Sulfonamides) Design->Synth Library Gen Synth->Screen Re-test Synth->Lead Success

Caption: The iterative FBDD cycle, moving from the raw amine fragment through structural validation to synthetic elaboration.

Diagram 2: Chemical Elaboration Decision Tree

A guide for chemists on how to derivatize the primary amine based on the structural needs of the target pocket.

Chemical_Elaboration Fragment (2,3-Dihydrobenzofuran-6-yl)methanamine (Core Scaffold) Decision Target Pocket Requirement? Fragment->Decision Route1 H-Bond Acceptor Needed (e.g., Backbone NH) Decision->Route1 Rigidity Route2 Hydrophobic/Aromatic Pocket (e.g., Phe/Tyr Gate) Decision->Route2 Flexibility Route3 Basic Residue Interaction (e.g., Asp/Glu) Decision->Route3 Geometry Rxn1 Amide Coupling (R-COOH + HATU) Route1->Rxn1 Rxn4 Urea Formation (R-NCO) Route1->Rxn4 Rxn2 Reductive Amination (R-CHO + NaBH(OAc)3) Route2->Rxn2 Rxn3 Sulfonylation (R-SO2Cl + Pyridine) Route3->Rxn3 Product1 Amide Derivative (Rigid Linker) Rxn1->Product1 Product2 Secondary Amine (Flexible, Basic) Rxn2->Product2 Product3 Sulfonamide (Tetrahedral Geometry) Rxn3->Product3

Caption: Synthetic decision tree for elaborating the C6-methanamine vector based on protein pocket requirements.

References

  • Adams, L. et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(20), 3756.[1]

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead Optimization Strategies. Journal of Medicinal Chemistry, 59(14), 6563–6580.

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219.

  • ChemScene. (n.d.). (2,3-Dihydrobenzofuran-6-yl)methanamine Product Data.

Sources

Method

Scalable synthetic routes for (2,3-Dihydrobenzofuran-6-yl)methanamine production

Application Note: Scalable Synthetic Routes for (2,3-Dihydrobenzofuran-6-yl)methanamine Executive Summary Target Molecule: (2,3-Dihydrobenzofuran-6-yl)methanamine CAS Registry Number: (Generic isomer class often linked t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for (2,3-Dihydrobenzofuran-6-yl)methanamine

Executive Summary

Target Molecule: (2,3-Dihydrobenzofuran-6-yl)methanamine CAS Registry Number: (Generic isomer class often linked to 175608-86-5 for related derivatives; specific 6-isomer requires precise nomenclature). Molecular Formula:


Key Applications:  Pharmacophore in serotonergic (

) and adrenergic ligands; building block for fragment-based drug discovery (FBDD).

Technical Challenge: The primary synthetic hurdle is regioselectivity . The 2,3-dihydrobenzofuran core activates positions ortho (C7) and para (C5) to the ring oxygen. The target 6-position is meta to the oxygen, rendering it inaccessible via direct electrophilic aromatic substitution (EAS) of the core scaffold. Consequently, scalable protocols must utilize "De Novo" Ring Construction strategies where the 6-substituent is established prior to ring closure, or employ Directed Metalation techniques.

This guide details two scalable routes:

  • Route A (The Regioselective Standard): A robust, 7-step protocol starting from 2-hydroxy-4-methoxybenzaldehyde. This route guarantees regiochemical purity and is suitable for multi-kilogram GMP production.

  • Route B (The Direct Cyclization Strategy): A shorter, 4-step route starting from 3-bromophenol, utilizing reinforcing directing groups. This route is faster but requires careful chromatographic control.

Route A: The "De Novo" Regioselective Protocol

This route constructs the benzofuran core from a precursor that already possesses the correct substitution pattern (2,4-disubstituted phenol), eliminating regiochemical ambiguity.

Retrosynthetic Logic
  • Target: (2,3-Dihydrobenzofuran-6-yl)methanamine

  • Precursor: 6-Cyano-2,3-dihydrobenzofuran

  • Intermediate: 6-Methoxybenzofuran

  • Starting Material: 2-Hydroxy-4-methoxybenzaldehyde (Isomer of Vanillin)

Step-by-Step Protocol

Step 1: Benzofuran Ring Construction (Rap-Stoermer Type)

  • Reagents: 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq),

    
     (2.5 eq), DMF.
    
  • Conditions: Heat at 80°C for 4–6 hours.

  • Mechanism: O-alkylation followed by intramolecular aldol condensation and dehydration.

  • Output: Ethyl 6-methoxybenzofuran-2-carboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Reagents: NaOH (aq), MeOH; then HCl (conc).

  • Protocol: Saponify the ester at reflux. Acidify to pH 1 to precipitate the acid. Dissolve the crude acid in quinoline with Cu powder (catalyst) and heat to 200°C to decarboxylate.

  • Output: 6-Methoxybenzofuran.

  • Note: Decarboxylation is the most hazardous step due to CO2 evolution; ensure proper venting.

Step 3: Core Reduction

  • Reagents:

    
     (50 psi), 10% Pd/C (5 wt%), EtOH.
    
  • Conditions: Parr shaker or autoclave at 40°C for 12 hours.

  • Output: 6-Methoxy-2,3-dihydrobenzofuran.

  • Checkpoint: Monitor via HPLC.[1] The double bond at C2-C3 reduces readily; the aromatic ring remains intact.

Step 4: Demethylation

  • Reagents:

    
     (1.0 M in DCM, 1.5 eq).
    
  • Conditions: -78°C to RT. Quench carefully with MeOH.

  • Output: 6-Hydroxy-2,3-dihydrobenzofuran (also known as 2,3-dihydrobenzofuran-6-ol).

Step 5: Activation (Triflation)

  • Reagents: Trifluoromethanesulfonic anhydride (

    
    ), Pyridine, DCM.
    
  • Output: 2,3-Dihydrobenzofuran-6-yl trifluoromethanesulfonate.

Step 6: Cyanation (The Critical C-C Bond Formation)

  • Reagents:

    
     (0.6 eq), 
    
    
    
    (5 mol%), DMF.
  • Conditions: 90°C under Argon for 12 hours.

  • Why: Palladium-catalyzed cyanation is safer and higher-yielding than Rosenmund-von Braun (CuCN) conditions on scale.

  • Output: 2,3-Dihydrobenzofuran-6-carbonitrile.

Step 7: Nitrile Reduction to Amine

  • Reagents: Raney Nickel (active),

    
     in MeOH, 
    
    
    
    (50-100 psi).
  • Alternative (Lab Scale):

    
     in THF.
    
  • Output: (2,3-Dihydrobenzofuran-6-yl)methanamine .

Route B: The Direct Cyclization Strategy

This route relies on the "reinforcing" directing effects of the alkoxy and bromo groups in the intermediate ether to direct cyclization to the C6 position (relative to phenol), which corresponds to the C4 or C6 position of the benzofuran depending on the closure site. Correction: Detailed analysis shows 3-bromophenol cyclization often yields the 4-bromo isomer as the major product due to steric hindrance at the C2 position. Therefore, Route A is strongly recommended for purity. However, if 3-bromophenol is used, the resulting 6-bromo isomer (minor) must be separated.

Modified Route B (Using 3-Aminophenol Precursor): A more modern approach uses 3-Aminophenol .

  • Protection: Acetylation of amine.

  • Alkylation: With 1-bromo-2-chloroethane.

  • Cyclization:

    
     melt. The acetamido group is bulky, but electronic effects can favor the para-closure (relative to amine) yielding the 6-amino  isomer after hydrolysis.
    
  • Sandmeyer: 6-Amino

    
     6-Cyano 
    
    
    
    6-Aminomethyl.

Visualization of Reaction Pathways

G cluster_legend Process Key StartA 2-Hydroxy-4-methoxy- benzaldehyde StepA1 Ethyl 6-methoxy- benzofuran-2-carboxylate StartA->StepA1 Ethyl bromoacetate K2CO3, DMF StepA2 6-Methoxy- benzofuran StepA1->StepA2 1. NaOH 2. HCl/Heat (-CO2) StepA3 6-Methoxy-2,3- dihydrobenzofuran StepA2->StepA3 H2, Pd/C (Alkene Red.) StepA4 6-Hydroxy-2,3- dihydrobenzofuran StepA3->StepA4 BBr3 (Demethylation) StepA5 6-Triflate Intermediate StepA4->StepA5 Tf2O, Pyridine StepA6 6-Cyano-2,3- dihydrobenzofuran StepA5->StepA6 Zn(CN)2, Pd(0) (Cyanation) Product (2,3-Dihydrobenzofuran- 6-yl)methanamine StepA6->Product Raney Ni, H2 (Reduction) key1 Route A: Regioselective De Novo Synthesis (Recommended)

Caption: Figure 1. Regioselective synthesis of (2,3-dihydrobenzofuran-6-yl)methanamine via the benzofuran-2-carboxylate pathway.

Scalability & Safety Analysis

ParameterRoute A (Benzaldehyde)Route B (Phenol Cyclization)
Regiocontrol Excellent (100%) Poor (Mixture of 4- and 6-isomers)
Step Count 7 Steps4-5 Steps
Cost of Goods Low (Vanillin isomer is cheap)Low (Phenols are cheap)
Purification Crystallization/DistillationColumn Chromatography Required
Safety

and

require care.

melt is harsh; isomer separation.
Recommendation Preferred for >100g scale Only for rapid mg-scale library generation

Critical Safety Note (Step 7): The reduction of nitriles using Raney Nickel involves pyrophoric catalysts and high-pressure hydrogen.

  • Protocol: Always keep Raney Nickel wet (under water or ethanol). Never expose dry catalyst to air.

  • Scale-Up: For kilogram scale, consider using Borane-THF (

    
    ) or Cobalt-catalyzed reduction if high-pressure hydrogenation reactors are unavailable.
    

References

  • Regioselective Benzofuran Synthesis

    • Title: "One-Step Regioselective Synthesis of Benzofurans
    • Source: MDPI, Molecules 2019.
    • URL:[Link]

    • Relevance: Validates the Rap-Stoermer type condensation for constructing the furan ring with specific substitution.
  • Dihydrobenzofuran Functionalization

    • Title: "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review"
    • Source: RSC Advances / PMC.
    • URL:[Link]

    • Relevance: Provides background on metal-catalyzed functionaliz
  • General Benzofuran Scale-Up

    • Title: "Scale-up preparation and representative transform
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses scalability of benzofuranone/benzofuran deriv
  • Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments" (General Reference for Step 6).
  • Chemical Data & Safety

    • Source: PubChem / Sigma-Aldrich SDS.
    • URL:[Link]

    • Relevance: Safety data for halo-alkoxy benzene intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of (2,3-Dihydrobenzofuran-6-yl)methanamine in organic solvents

Technical Support Center: (2,3-Dihydrobenzofuran-6-yl)methanamine Welcome to the technical support guide for (2,3-Dihydrobenzofuran-6-yl)methanamine. This resource is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,3-Dihydrobenzofuran-6-yl)methanamine

Welcome to the technical support guide for (2,3-Dihydrobenzofuran-6-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in various organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the molecular interactions at play, enabling you to make informed decisions in your experimental design.

Understanding the Molecule: A Structural Perspective

(2,3-Dihydrobenzofuran-6-yl)methanamine (MW: 149.19 g/mol , Formula: C₉H₁₁NO) possesses a unique chemical architecture that dictates its solubility behavior.[1] Its structure features a bicyclic dihydrobenzofuran core and a primary aminomethyl group. This creates distinct regions of varying polarity, which is the primary determinant of its interaction with different solvents.

  • Polar Moieties : The primary amine (-NH₂) is a potent hydrogen bond donor and acceptor.[1][2] The ether oxygen within the furan ring acts as a hydrogen bond acceptor.[1][2] These groups confer a hydrophilic character.

  • Nonpolar Moieties : The benzene ring and the ethyl bridge of the dihydrofuran ring form a rigid, hydrophobic backbone.

The interplay between these polar and nonpolar regions means the molecule is not strictly "polar" or "nonpolar," making solvent selection a nuanced process.

mol (2,3-Dihydrobenzofuran-6-yl)methanamine amine Primary Amine (-CH₂NH₂) Polar mol->amine H-Bond Donor & Acceptor ether Ether Oxygen (-O-) Polar mol->ether H-Bond Acceptor aromatic Benzene Ring Nonpolar mol->aromatic Hydrophobic Interactions aliphatic Dihydrofuran Backbone Mostly Nonpolar mol->aliphatic Hydrophobic Interactions

Caption: Polarity analysis of (2,3-Dihydrobenzofuran-6-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for dissolving (2,3-Dihydrobenzofuran-6-yl)methanamine?

There is no single "best" solvent; the optimal choice depends on the application (e.g., reaction, purification, analysis). However, due to its dual polarity, polar protic solvents like methanol and ethanol, or polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are excellent starting points.

Q2: Why doesn't the compound dissolve well in nonpolar solvents like hexane or toluene?

This is a direct consequence of the "like dissolves like" principle.[3][4][5] The energy gained from interactions between the solvent and the compound's nonpolar regions is insufficient to overcome the strong intermolecular hydrogen bonds between the amine groups of the solute molecules in its solid, likely crystalline, state.[6]

Q3: Is this compound soluble in water?

Simple aliphatic amines show some water solubility due to hydrogen bonding.[7] However, for (2,3-Dihydrobenzofuran-6-yl)methanamine, the large, nonpolar dihydrobenzofuran backbone significantly diminishes its solubility in water.[8] It is generally considered poorly soluble in neutral water. Solubility can be greatly increased in acidic aqueous solutions by protonating the amine to form a more soluble ammonium salt.[9]

Q4: Can I heat the mixture to improve solubility?

Yes, for most systems, increasing the temperature will increase the rate of dissolution and often the solubility limit. However, be cautious. If the solution becomes supersaturated, the compound may precipitate or "crash out" upon cooling. This can be useful for recrystallization but problematic for reactions or analyses intended to be run at room temperature.

Troubleshooting Guide: Common Solubility Issues

Issue 1: My compound is forming an oil or a fine suspension in methanol/ethanol instead of dissolving completely.

  • Underlying Cause: While methanol and ethanol are good starting points, the nonpolar portion of the molecule can limit high solubility. You may be near the saturation limit, or the solvent might not be pure (e.g., contains too much water). The primary amine can also interact with certain ketones, like acetone, so ensure your solvent is appropriate.[7]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent in small increments (e.g., 10% of the current volume) with vigorous stirring.

    • Apply Gentle Heat: Warm the mixture to 40-50°C. If the compound dissolves, allow it to cool slowly to room temperature to check for precipitation.

    • Consider Co-solvents: Introduce a less polar co-solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). A 9:1 or 4:1 mixture of Methanol:DCM can often provide the right polarity balance. The use of co-solvents is a standard technique to reduce the interfacial tension between the solute and the primary solvent.[10][11]

Issue 2: The compound dissolved in Dichloromethane (DCM) or Chloroform, but the solution is cloudy.

  • Underlying Cause: The cloudiness is likely due to undissolved inorganic salts (if from a reaction workup) or residual water. Amines can enhance the miscibility of small amounts of water in chlorinated solvents.

  • Troubleshooting Steps:

    • Dry the Solution: Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and stir for 5-10 minutes.

    • Filter: Filter the solution through a cotton plug or a syringe filter (PTFE) to remove the drying agent and any particulate matter.

    • Check Solvent Purity: Ensure you are using a dry (anhydrous) grade of the solvent, especially if your experiment is moisture-sensitive.

Issue 3: I need to run a reaction in a nonpolar solvent like Toluene, but my compound won't dissolve.

  • Underlying Cause: As explained in the FAQs, there is a significant polarity mismatch. Direct dissolution is unlikely to be effective.

  • Troubleshooting Steps:

    • Phase-Transfer Catalysis: If your reaction involves an aqueous phase or a salt, a phase-transfer catalyst can help shuttle the reactant across the phase boundary.

    • Co-solvent System: Add a minimal amount of a polar aprotic solvent like THF or Dioxane to the Toluene (e.g., 5-10% by volume) to create a solvent mixture with an intermediate polarity. This can sometimes be enough to bring the compound into solution without drastically altering the reaction environment.

    • Chemical Modification: If feasible for your synthetic route, consider protecting the amine group (e.g., as a Boc-carbamate). This will significantly decrease its polarity and hydrogen-bonding capability, making it much more soluble in nonpolar solvents.

Systematic Approach to Solvent Selection

For a new compound or application, a systematic solubility screening is the most reliable method. The following workflow provides a logical progression from polar to nonpolar solvents.

Caption: A decision workflow for systematic solvent screening.

Experimental Protocol: Small-Scale Solubility Screening

This protocol details a method to qualitatively assess the solubility of (2,3-Dihydrobenzofuran-6-yl)methanamine in various solvents.

Materials:

  • (2,3-Dihydrobenzofuran-6-yl)methanamine

  • Selection of solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Heat gun or water bath

Procedure:

  • Preparation: Accurately weigh 5.0 mg of (2,3-Dihydrobenzofuran-6-yl)methanamine into a clean, dry vial.

  • Initial Solvent Addition: Add 0.25 mL of the selected solvent to the vial. This corresponds to a concentration of 20 mg/mL.

  • Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for complete dissolution against a contrasting background.

  • Incremental Solvent Addition: If not fully dissolved, add another 0.25 mL of solvent (total volume 0.5 mL, concentration 10 mg/mL). Vortex again for 1-2 minutes and inspect.

  • Heating Test: If the compound is still not fully dissolved, gently warm the vial using a heat gun or in a water bath (not exceeding 50°C) while swirling. Observe if dissolution occurs.

  • Cooling Test: If the compound dissolved upon heating, allow the vial to cool to room temperature and observe for any precipitate formation.

  • Record Observations: Record the results using qualitative descriptors as shown in the table below.

Solubility Data Summary

The following table provides a predicted and categorized summary of solubility based on the molecular structure and fundamental chemical principles. This should be used as a guide for your initial experiments.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale & Notes
Polar Protic Methanol (MeOH)5.1High Excellent H-bond donor/acceptor capabilities interact well with the amine and ether groups.
Ethanol (EtOH)4.3High Similar to methanol, slightly less polar, which may better accommodate the nonpolar backbone.
Water (H₂O)10.2Low / Insoluble Strong solvent H-bonding network is not sufficiently disrupted by the solute; hydrophobic backbone dominates. Soluble in acidic water (pH < 5).
Polar Aprotic Dichloromethane (DCM)3.1High Good dipole-dipole interactions and moderate polarity effectively solvate both ends of the molecule.
Tetrahydrofuran (THF)4.0High / Moderate The ether oxygen can accept H-bonds, and its overall polarity is well-suited for the compound's amphiphilic nature.
Acetone5.1Moderate Good polarity, but primary amines can potentially react with ketones to form imines, use with caution.[7]
Acetonitrile (MeCN)5.8Moderate / Low Highly polar, may not interact as favorably with the nonpolar backbone compared to DCM or THF.
Dimethyl Sulfoxide (DMSO)7.2High Very strong H-bond acceptor and highly polar, excellent for achieving high concentrations. Difficult to remove under vacuum.
Nonpolar Toluene2.4Low / Insoluble Lacks the polarity and H-bonding ability to overcome the solute-solute interactions of the polar amine groups.
Hexane / Heptane0.1Insoluble Dominated by weak London dispersion forces, completely incompatible with the polar functional groups of the solute.
Diethyl Ether2.8Low While it has an ether oxygen, its overall nonpolar character and low boiling point make it a poor solvent for this compound.

Polarity Index values are approximate and sourced from various compilations.[12][13]

References

  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key...
  • Al-kassimy, B. A. B. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Van Dornshuld, E. 5.1 “Like Dissolves Like” | Chemistry.
  • ResearchGate. (2025, October 10). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF.
  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • Science Through Time. (2025, July 4). How Do Hydrogen Bonds Affect Solubility? [Video]. YouTube.
  • Unknown Source. Polarity of Solvents.
  • ChemScene. (2,3-Dihydrobenzofuran-6-yl)methanamine | 55746-20-8.
  • S, S. et al. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Kumar, S. et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Shodex. Polarities of Solvents.
  • Hawach Scientific. (2022, October 13). Comparison of the polarity of organic solvents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905.
  • Ambeed, Inc. (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride | 635309-62-5.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
  • PubChem. (2,3-Dihydrobenzofuran-4-yl)methanamine | C9H11NO | CID 82594682.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (2,3-Dihydrobenzofuran-6-yl)methanamine

Case ID: 55746-20-8-OX Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Welcome to the Stability Support Center. You have accessed this guide because you are like...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 55746-20-8-OX Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Welcome to the Stability Support Center.

You have accessed this guide because you are likely observing degradation—yellowing, oiling out, or purity loss—in your stock of (2,3-Dihydrobenzofuran-6-yl)methanamine .

This compound is not just a standard amine; it is a benzylic amine fused to an electron-rich dihydrobenzofuran core . This structural combination creates a "perfect storm" for oxidative instability. The electron-donating oxygen in the furan ring increases the electron density of the aromatic system, making the benzylic carbon (adjacent to the nitrogen) highly susceptible to radical abstraction and subsequent oxidation.

Below are the resolved tickets for the most common stability issues, structured to guide you from diagnosis to remediation.

Ticket #1: Diagnosis – "Why is my white solid turning yellow/brown?"

User Report: "I stored the free base in a clear vial on the benchtop. Two weeks later, the white solid has turned into a yellow gum and there is a white crust on the rim."

Root Cause Analysis: You are witnessing two simultaneous degradation pathways: Oxidative Deamination and Carbamate Formation .

  • Oxidation (The Yellowing): Atmospheric oxygen attacks the benzylic carbon (the

    
     group attached to the nitrogen). The electron-rich benzofuran ring stabilizes the intermediate radical, accelerating the conversion of the amine into an imine  (often colored) and eventually an aldehyde , releasing ammonia.
    
  • Carbonation (The White Crust): Primary amines are nucleophiles that react rapidly with atmospheric

    
     to form carbamic acid salts (carbamates). This appears as a white, insoluble solid on the caps or rims of vials.
    
Visualizing the Threat

The following diagram illustrates the degradation cascade specific to this pharmacophore.

OxidationPathway Amine (2,3-Dihydrobenzofuran-6-yl) methanamine (Active Species) Radical Benzylic Radical (Stabilized by Furan Ring) Amine->Radical O2 / Light (H-abstraction) Carbamate Carbamate Salt (White Crust w/ CO2) Amine->Carbamate + CO2 (Air) Imine Imine Intermediate (Yellow/Brown Color) Radical->Imine Oxidation Aldehyde Aldehyde Degradant (Loss of Activity) Imine->Aldehyde Hydrolysis (+ H2O, - NH3)

Figure 1: The degradation pathway showing oxidative conversion to imines/aldehydes and reaction with carbon dioxide.

Ticket #2: Prevention – "How do I store this correctly?"

User Report: "We have 5 grams of the free base arriving tomorrow. What is the exact protocol to prevent degradation?"

The Specialist's Solution: The "Free Base" form is thermodynamically unstable in air. If you intend to store this compound for


 weeks, you must  convert it to a salt or follow the strict exclusion protocol below.
Storage Protocol Comparison
FeatureFree Base (High Risk)Hydrochloride Salt (Recommended)
Oxidation Potential High (Lone pair available for radical chemistry)Low (Lone pair protonated/protected)
Hygroscopicity Moderate (Absorbs water, accelerating hydrolysis)Low to Moderate (Crystalline lattice is stable)
CO₂ Sensitivity High (Forms carbamates rapidly)None (Does not react with

)
Storage Temp -20°C (Strict Freezer)4°C or -20°C
Atmosphere Argon/Nitrogen Required Desiccator recommended
Standard Operating Procedure (SOP) for Free Base Storage:
  • Vessel: Transfer immediately to an Amber Glass vial (blocks UV light which catalyzes radical formation).

  • Seal: Use a cap with a Teflon (PTFE) liner .[1] Do not use standard pulp/paper liners, which absorb moisture.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., silica gel or

    
    ).
    
  • Temperature: Store at -20°C .

Ticket #3: Recovery – "Can I salvage oxidized material?"

User Report: "My sample is yellow but mostly intact. Can I purify it?"

The Specialist's Solution: Yes. If the degradation is minor (yellowing but no heavy tar), you can purify it via Acid-Base Extraction or Salt Formation . Salt formation is preferred as it simultaneously purifies and stabilizes the compound for future use.

Protocol: Conversion to the Stable Hydrochloride Salt

This method removes non-basic impurities (like aldehydes) and stabilizes the amine.

  • Dissolution: Dissolve the impure amine (free base) in a minimal amount of dry Diethyl Ether or Ethanol.

  • Filtration: If there is insoluble white crust (carbamate), filter the solution through a 0.45 µm PTFE syringe filter.

  • Acidification: Dropwise, add 4M

    
     in Dioxane  (or ethereal 
    
    
    
    ) while stirring on ice.
    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum (Buchner funnel) or centrifuge.

  • Washing: Wash the solid cake 3x with cold Diethyl Ether to remove yellow oxidation byproducts (imines/aldehydes remain in the organic wash).

  • Drying: Dry under high vacuum to remove traces of solvent and excess

    
    .
    
Workflow Visualization

SaltFormation Input Impure Yellow Oil (Free Base + Impurities) Dissolve Dissolve in Et2O / EtOH Filter insoluble carbamates Input->Dissolve Acidify Add HCl (in Dioxane/Ether) (Protonation) Dissolve->Acidify Precipitate Precipitate Forms (R-NH3+ Cl-) Acidify->Precipitate Wash Wash with Cold Ether (Removes colored imines) Precipitate->Wash Final Pure White Solid (Stable HCl Salt) Wash->Final

Figure 2: Workflow for purifying and stabilizing the amine via HCl salt formation.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography to purify the free base? A: Proceed with caution. Primary amines often "streak" on silica due to hydrogen bonding with silanols. You must add 1% Triethylamine (


)  to your eluent (e.g., 

) to deactivate the silica. However, distillation or salt formation is generally superior for preventing new oxidation during the purification process.

Q: I see a "Warning: Air Sensitive" on the bottle. Does this mean it explodes? A: No. In this context, "Air Sensitive" refers to chemical purity, not pyrogenicity. It degrades purity, but it will not spontaneously ignite like tert-butyllithium.

Q: How do I check purity without using up much sample? A: Run a Thin Layer Chromatography (TLC) plate.

  • Eluent: 10% Methanol in Dichloromethane (with a drop of ammonia or triethylamine).

  • Visualization: UV light (254 nm). The benzofuran ring is UV active.

  • Diagnosis: The amine will be a lower spot. Oxidation products (imines/aldehydes) usually run higher (less polar) or stay at the baseline if polymerized.

References
  • Chemical Safety & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13764196, (2,3-Dihydrobenzofuran-6-yl)methanamine. Retrieved from [Link]

  • Amine Oxidation Mechanisms: Wei, Y., et al. (2021). Metal- and oxidant-free electrochemically promoted oxidative coupling of amines. RSC Advances. Retrieved from [Link]

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Purification of (2,3-Dihydrobenzofuran-6-yl)methanamine

Welcome to the technical support guide for the purification of (2,3-Dihydrobenzofuran-6-yl)methanamine. This resource is designed for researchers and drug development professionals to troubleshoot common and complex issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2,3-Dihydrobenzofuran-6-yl)methanamine. This resource is designed for researchers and drug development professionals to troubleshoot common and complex issues encountered during the purification of this and structurally similar primary amines. The following question-and-answer guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Section 1: Initial Assessment and General Purification Strategy

This section addresses the crucial first steps after your synthesis is complete. A proper assessment of the crude mixture is the foundation for selecting an effective purification strategy.

Question: My synthesis is complete. How do I decide which purification method to use for my crude (2,3-Dihydrobenzofuran-6-yl)methanamine?

Answer: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the final purity required. Before committing to a method, a preliminary analysis of your crude material is essential.

Recommended Workflow:

  • Initial Analysis: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., DCM or EtOAc) and run a Thin Layer Chromatography (TLC) analysis. Use a mobile phase of moderate polarity, such as 70:30 Hexane:Ethyl Acetate. To better visualize the basic amine spot and reduce streaking, add a small amount (~0.5-1%) of triethylamine (TEA) to your mobile phase. Stain with potassium permanganate or view under UV light. This will give you a qualitative idea of the number of by-products.

  • Solubility Tests: Test the solubility of your crude product in a range of common laboratory solvents. This is critical for planning either a recrystallization or a chromatographic purification.

  • Method Selection: Based on the initial analysis, consult the following decision tree.

G cluster_options Purification Options start Crude (2,3-Dihydrobenzofuran-6-yl)methanamine tlc Perform TLC & Solubility Tests start->tlc decision1 What is the main impurity profile? tlc->decision1 chromatography Column Chromatography decision1->chromatography Multiple impurities with different Rf values recrystallization Recrystallization / Salt Formation decision1->recrystallization One major impurity or product is a solid distillation Distillation (Vacuum) decision1->distillation Large scale (>20g) & thermally stable impurities

Caption: Initial decision workflow for purification method selection.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying amines at the lab scale. However, the basic nature of amines often leads to complications when using standard silica gel.

Question: Why is my amine streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography?

Answer: This is the most common issue when purifying amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly interact with basic amines like yours[1]. This acid-base interaction causes poor peak shape, leading to low resolution and difficult-to-separate fractions[1][2].

Solution: Neutralize the Stationary Phase.

You must neutralize the acidic sites on the silica gel. There are two primary ways to achieve this:

  • Mobile Phase Modification (Most Common): Add a small amount of a volatile base to your eluent system. Triethylamine (TEA) is the most common choice. An addition of 0.5-2% TEA to your mobile phase is typically sufficient to "pre-condition" the silica and allow the amine to travel smoothly through the column.

  • Alternative Stationary Phases: If peak tailing persists even with a basic modifier, consider using a different stationary phase.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic environment conducive to amine purification[2][3].

    • Basic Alumina: Alumina is another alternative, but be sure to use basic or neutral alumina, as acidic alumina will have the same issues as silica.

Protocol: Standard Column Chromatography with Basic Modifier
  • Dry-Pack the Column: Choose an appropriately sized column. Fill it with dry silica gel.

  • Pre-Elute/Equilibrate: Flush the column with your starting mobile phase (e.g., 98:2 Hexane:TEA) until the column is fully wetted and equilibrated. Never proceed without this step.

  • Sample Loading: Dissolve your crude amine in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a dry slurry. Evaporate the solvent completely. Carefully layer the resulting dry powder onto the top of your packed column. This "dry loading" technique generally provides superior resolution compared to loading the sample dissolved in a liquid.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity by adding ethyl acetate (containing the same percentage of TEA). For example, start with 95:5:1 Hexane:EtOAc:TEA and gradually increase to 80:20:1 Hexane:EtOAc:TEA.

  • Fraction Collection: Collect fractions and analyze them by TLC (using a TEA-modified eluent) to identify the pure product.

Question: My product recovery from the column is very low. Where did it go?

Answer: Low recovery is typically due to irreversible adsorption of the amine onto the acidic silica gel[1]. If you did not use a basic modifier in your eluent, it is highly likely your product is still bound to the top of the column. You can sometimes recover it by flushing the column with a highly polar, basic solvent system like 90:10:1 DCM:Methanol:Ammonia, but the purity may be compromised. To prevent this, always use a basic modifier or an alternative stationary phase as described above.

Section 3: Troubleshooting Recrystallization

Recrystallization is an excellent and cost-effective method for purifying solid compounds. However, many primary amines can be challenging to crystallize directly.

Question: I've tried multiple solvents, but my (2,3-Dihydrobenzofuran-6-yl)methanamine either "oils out" or refuses to crystallize. What should I do?

Answer: This is a common problem. "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is too concentrated or cooled too quickly. The inability to crystallize may be due to persistent impurities or the inherent properties of the freebase amine.

Solution: Convert to a Salt.

The most reliable way to induce crystallization in a stubborn amine is to convert it into a salt[4][5]. The ionic nature of the salt provides a much stronger and more ordered crystal lattice. The hydrochloride (HCl) salt is the most common choice.

Protocol: Recrystallization via HCl Salt Formation
  • Dissolution: Dissolve the crude amine in a suitable solvent. Diethyl ether or ethyl acetate are good starting points.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise. You should see an immediate precipitation of the white amine hydrochloride salt. Add the acid until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization of the Salt: Now, perform a standard recrystallization on the collected salt. Find a solvent system in which the salt is soluble when hot but sparingly soluble when cold. Common choices include ethanol/water, methanol, or isopropanol.

  • Recovery of Freebase (Optional): If you need the final product as the freebase amine, dissolve the purified salt in water, basify the solution with aqueous NaOH until the pH is >12, and then extract the pure freebase amine with a solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Table 1: Common Solvents for Amine Recrystallization

Solvent System Polarity Typical Use Case
Hexane / Ethyl Acetate Low to Medium For less polar amines or as an anti-solvent.
Toluene Medium Good for aromatic compounds; often promotes good crystal growth.
Isopropanol (IPA) Medium-High A versatile solvent for many amine salts.
Ethanol / Water High Excellent for highly polar amine salts. The water ratio is critical.

| Acetonitrile | High | Can be used for difficult-to-crystallize salts[6]. |

Section 4: Troubleshooting Distillation

For larger-scale purifications (>20 g), vacuum distillation can be an efficient method, provided the target compound and impurities have sufficiently different boiling points and are thermally stable.

Question: I'm trying to purify my amine by vacuum distillation, but the separation is poor, and I suspect some degradation. How can I improve this?

Answer: Poor separation is often due to co-distillation with impurities that have similar boiling points. Degradation can occur if the distillation temperature is too high, even under vacuum. Aromatic amines can be sensitive to prolonged heat.

Solution: Pre-treatment and Optimized Distillation.

A key strategy for purifying aromatic amines prepared by methods like nitro-compound reduction is to pre-treat the crude mixture with a base before distillation[7]. This converts any acidic impurities (like phenols) into non-volatile salts that will remain in the distillation pot.

Protocol: Base-Treated Vacuum Distillation
  • Pre-treatment: To your crude amine, add an aqueous solution of sodium hydroxide (NaOH). Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer containing the amine.

  • Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous potassium carbonate (K₂CO₃), which will also neutralize any remaining acidic residues.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head if possible to minimize the surface area and travel distance for the vapor.

  • Distillation: Heat the distillation flask gently using an oil bath. Slowly reduce the pressure to the desired level. Collect fractions based on the boiling point at that pressure. It is crucial to maintain a stable vacuum and temperature for good separation.

G cluster_workflow Distillation Workflow A Crude Amine Mixture (contains phenolic impurities) B Add aq. NaOH solution Stir and Separate Phases A->B C Organic Phase (Amine) Aqueous Phase (Sodium Phenolate Salts) B->C D Dry organic phase (e.g., over K2CO3) C->D Process Organic Phase E Vacuum Distillation D->E F Pure (2,3-Dihydrobenzofuran-6-yl)methanamine (Distillate) E->F G Non-volatile salts and high-boiling impurities (Residue) E->G

Caption: Workflow for base-treated vacuum distillation of aromatic amines.

Section 5: FAQs and Advanced Topics

Q: My amine seems to be oxidizing and turning dark over time. How can I prevent this? A: Aromatic amines are susceptible to air oxidation, which often results in discoloration[8]. To minimize this, store the purified amine under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature (e.g., in a refrigerator).

Q: What is buffer-assisted extraction, and can it help me? A: Buffer-assisted extraction is a liquid-liquid extraction technique that can separate mixtures of primary, secondary, and tertiary amines by exploiting their different pKa values[9]. By carefully selecting aqueous buffers at specific pH values, you can selectively protonate and extract different classes of amines from an organic solvent. This can be a powerful pre-purification step to remove amine-based impurities before a final polishing step like chromatography[9].

Q: I've seen older literature use picric acid for purification. Is this a good idea? A: The use of picric acid to form crystalline picrate salts for purification is an older method[6]. While it can be effective, picric acid and its salts are explosive and toxic, and modern methods are highly preferred. Safer alternatives for salt formation include hydrochloric acid, oxalic acid, fumaric acid, or L-tartaric acid[6].

References

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • How to recrystallize amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved February 26, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society. Retrieved February 26, 2026, from [Link]

  • Separation of aromatic amines using alkylene carbonates. (n.d.). Google Patents.
  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved February 26, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 26, 2026, from [Link]

  • Experimental Organic Chemistry - Chapter XVIII. - Aromatic Amines. (n.d.). Retrieved February 26, 2026, from [Link]

  • Optimization of Amine Sweetening Units. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 26, 2026, from [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Retrieved February 26, 2026, from [Link]

  • An in-depth Study of Amine System Failures. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Alternative of picric acid for recrystallisation. (2024, November 6). Reddit. Retrieved February 26, 2026, from [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Retrieved February 26, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 26, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved February 26, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 26, 2026, from [Link]

  • Recrystallisation. (n.d.). Retrieved February 26, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings with (2,3-Dihydrobenzofuran-6-yl)methanamine

Welcome to the dedicated technical support hub for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzofuran-6-yl)methanamine . This benzylic amine is a highly valuable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support hub for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzofuran-6-yl)methanamine . This benzylic amine is a highly valuable building block in medicinal chemistry, but its unique structural features—specifically the electron-rich 2,3-dihydrobenzofuran ring and its primary benzylic nature—can introduce specific failure modes during amide bond formation.

This guide provides field-proven causality analyses, structured troubleshooting workflows, and self-validating protocols to ensure high-yielding couplings.

Mechanistic Insights & Causality

To troubleshoot effectively, we must first understand the chemical behavior of (2,3-Dihydrobenzofuran-6-yl)methanamine in the presence of coupling reagents. Do not simply treat it as a generic amine; its reactivity requires specific handling.

  • Causality 1: The "Guanidinylation" Trap with Uronium Reagents. (2,3-Dihydrobenzofuran-6-yl)methanamine is a highly nucleophilic primary aliphatic amine. When using uronium-based coupling reagents like HATU or HBTU, introducing the amine before the carboxylic acid is fully activated leads to a direct nucleophilic attack on the coupling reagent [1]. This forms a stable, dead-end tetramethylguanidinium byproduct, consuming your amine and halting the reaction.

  • Causality 2: Salt Neutralization Dynamics. This building block is overwhelmingly supplied as a hydrochloride (HCl) salt to prevent oxidative degradation during storage. A common failure mode is insufficient neutralization. If the local pH of the reaction mixture is not sufficiently basic (pH 7-9), the amine remains protonated and non-nucleophilic [2].

  • Causality 3: Oxidative Aromatization. The 2,3-dihydrobenzofuran moiety is electron-rich. Under prolonged reaction times, elevated temperatures, or in the presence of trace oxidants/oxygen, the saturated C2-C3 bond can undergo oxidative dehydrogenation to form the fully aromatic benzofuran derivative.

TroubleshootingFlow Start Amide Coupling Failure with (2,3-Dihydrobenzofuran-6-yl)methanamine CheckSalt Is the amine an HCl salt? Start->CheckSalt BaseAdd Add 2.5-3.0 eq DIPEA to ensure free base CheckSalt->BaseAdd Yes CheckAdduct Are you seeing a guanidinyl byproduct (HATU/HBTU)? CheckSalt->CheckAdduct No BaseAdd->CheckAdduct PreActivate Pre-activate acid for 15-30 min before adding amine CheckAdduct->PreActivate Yes CheckColor Did the reaction turn dark (Oxidation to benzofuran)? CheckAdduct->CheckColor No PreActivate->CheckColor Degass Degas solvent, use N2, switch to T3P/Pyridine CheckColor->Degass Yes

Caption: Logical troubleshooting workflow for (2,3-Dihydrobenzofuran-6-yl)methanamine amide couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using HATU, but LC-MS shows a massive peak corresponding to the amine mass + 99 Da, and no desired product. What happened? A: You have encountered the classic guanidinylation side-reaction. Because (2,3-Dihydrobenzofuran-6-yl)methanamine is a highly reactive primary amine, it outcompeted your carboxylic acid and directly attacked the HATU reagent, forming a tetramethylguanidine (TMG) derivative [1]. Solution: Implement a strict pre-activation protocol . Mix the carboxylic acid, HATU, and base (DIPEA) in DMF for 30 minutes before adding the amine[3]. This ensures the carboxylic acid is fully converted to the reactive OAt-ester, which the amine will then attack preferentially.

HATUMechanism CarboxylicAcid Carboxylic Acid + Base OAtEster Activated OAt-Ester (Desired Intermediate) CarboxylicAcid->OAtEster HATU HATU HATU Reagent HATU->OAtEster Guanidine Tetramethylguanidinium Byproduct HATU->Guanidine + Amine (Direct Attack) Amide Desired Amide Product OAtEster->Amide + Amine Amine (2,3-Dihydrobenzofuran-6-yl) methanamine Amine->Amide Delayed Addition Amine->Guanidine Premature Addition

Caption: Reaction logic showing desired OAt-ester formation versus undesired guanidinylation with HATU.

Q2: My starting materials are fully consumed, but the yield is low and the reaction mixture turned black. LC-MS shows a mass[M-2] of my product. How do I prevent this? A: The [M-2] mass indicates that the 2,3-dihydrobenzofuran ring has oxidized to a benzofuran ring. This aromatization is driven by the thermodynamic stability of the benzofuran system and can be triggered by dissolved oxygen, trace metal impurities, or overly harsh coupling conditions. Solution: Degas your solvents (sparge with N2 or Ar for 15 minutes). Switch from HATU to a milder coupling reagent like T3P (Propylphosphonic anhydride) [4]. T3P operates under exceptionally mild conditions and does not generate reactive radical intermediates that could initiate aromatization [5].

Q3: I am using the HCl salt of the amine with EDC/HOBt. The reaction stalls at 10% conversion. I added 1.2 equivalents of DIPEA. Why is it failing? A: 1.2 equivalents of base is insufficient when using an amine hydrochloride salt in an EDC/HOBt coupling. One equivalent of DIPEA is immediately consumed just to neutralize the HCl salt, leaving only 0.2 equivalents to maintain the slightly basic pH (7-9) required to keep the amine deprotonated and nucleophilic [2]. Solution: Increase the DIPEA to at least 2.5 to 3.0 equivalents.

Coupling Reagent Selection Matrix

The following table summarizes the quantitative and qualitative performance of common coupling reagents specifically when applied to (2,3-Dihydrobenzofuran-6-yl)methanamine.

Coupling ReagentTypical YieldGuanidinylation RiskOxidation RiskWorkup DifficultyRecommendation for this Amine
HATU / DIPEA 80-95%High (if not pre-activated)LowModerate (DMF removal)Excellent for discovery scale; requires strict pre-activation [3].
EDC / HOBt 60-80%NoneLowLow (Aqueous wash)Good baseline, but slower. Requires excess base for HCl salts[2].
T3P / Pyridine 85-98%NoneVery Low Very Low (Water soluble)Optimal for scale-up ; exceptionally mild, zero epimerization [5].

Self-Validating Experimental Protocols

To ensure reproducibility, use these self-validating protocols. They are designed with built-in checkpoints so you can verify the reaction trajectory in real-time.

Protocol A: Discovery-Scale HATU Coupling (Pre-Activation Method)

Objective: Maximize yield for challenging carboxylic acids while entirely suppressing the guanidinylation of (2,3-Dihydrobenzofuran-6-yl)methanamine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq). Self-Validation Checkpoint: The solution should turn pale yellow within 2-5 minutes, indicating the formation of the active OAt-ester [6].

  • Pre-Activation: Stir the mixture at room temperature for exactly 30 minutes [3].

  • Amine Preparation: In a separate vial, dissolve (2,3-Dihydrobenzofuran-6-yl)methanamine HCl salt (1.1 eq) in DMF and add DIPEA (1.5 eq) to free-base the amine.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture.

  • Monitoring: Stir for 2-4 hours. Monitor by LC-MS. The yellow color may fade as the OAt-anion is consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over Na2SO4 and concentrate.

Protocol B: Process-Scale T3P Coupling

Objective: A robust, scalable, and mild coupling that prevents oxidation of the dihydrobenzofuran ring and allows for a simple aqueous workup.

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid (1.0 eq) and (2,3-Dihydrobenzofuran-6-yl)methanamine HCl salt (1.05 eq) in 2-MeTHF or EtOAc (0.5 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq). Note: Pyridine is highly recommended with T3P to suppress any potential epimerization if your acid is chiral [5].

  • T3P Addition: Cool the mixture to 0 °C. Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes [7].

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validating): Add water to the reaction mixture. The byproducts of T3P are highly water-soluble phosphonic acids [4]. Separate the layers. Wash the organic layer with 1N HCl, then saturated NaHCO3, then brine.

  • Isolation: Dry the organic layer over MgSO4 and concentrate under reduced pressure to yield the highly pure amide.

References

  • El-Faham, A., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, ACS Publications, 2025. Available at:[Link]

  • Reddit Chemistry Community. "How do I avoid side reactions while doing this peptide coupling reaction?" Reddit, 2025. Available at:[Link]

  • Curia Global. "Understanding T3P® from start to finish." RxWeb, 2024. Available at: [Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011. Available at:[Link]

  • ChemRxiv. "Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis." ChemRxiv, 2023. Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide (Coupling) - T3P." Common Organic Chemistry. Available at:[Link]

Troubleshooting

Minimizing side reactions in (2,3-Dihydrobenzofuran-6-yl)methanamine functionalization

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the functionalization of (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8). As a privileged scaffold in drug discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the functionalization of (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8). As a privileged scaffold in drug discovery, this molecule offers excellent pharmacokinetic properties. However, its dual nature—a reactive primary methanamine tethered to an electron-rich, oxidation-prone dihydrobenzofuran core—presents unique synthetic challenges.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causalities behind common side reactions, we can engineer robust, self-validating protocols that ensure high-fidelity functionalization.

Mechanistic Overview of Reaction Pathways

To effectively troubleshoot, we must first map the chemical landscape of our substrate. The diagram below illustrates the kinetic competition between the target N-functionalization and the three most prevalent side reactions: over-alkylation, core aromatization, and electrophilic aromatic substitution (EAS).

G cluster_0 Target Pathway cluster_1 Competing Side Reactions Start (2,3-Dihydrobenzofuran-6-yl)methanamine (Starting Material) Desired Selective N-Functionalization (e.g., Secondary Amine) Start->Desired Controlled Stoichiometry, Mild Reductants OverAlk Over-alkylation (Tertiary Amine) Start->OverAlk Excess Electrophile, Strong Reductants Oxidation Aromatization (Benzofuran Core) Start->Oxidation Oxidants, Transition Metals, High Heat EAS Ring Functionalization (EAS) Start->EAS Strong Lewis Acids, Highly Reactive Electrophiles

Reaction pathways of (2,3-Dihydrobenzofuran-6-yl)methanamine highlighting target vs. side reactions.

Troubleshooting FAQs & Causality Analysis

Q1: During reductive amination, I am observing up to 30% of the over-alkylated tertiary amine. How can I drive selectivity toward the secondary amine?

The Causality: The conversion of a primary amine to a secondary amine inherently increases the electron density on the nitrogen atom. Consequently, the newly formed secondary amine is often more nucleophilic than the starting primary amine. If the imine reduction is too fast or the reducing agent is too aggressive (e.g.,


), the secondary amine will rapidly react with residual aldehyde to form an over-alkylated tertiary amine .

The Solution: Shift from a one-pot simultaneous reduction to a pre-formed imine strategy, or use a milder, pH-dependent reducing agent like Sodium Triacetoxyborohydride (STAB). STAB preferentially reduces protonated iminium ions over unreacted aldehydes, significantly suppressing the over-alkylation pathway . Furthermore, strictly limit the aldehyde stoichiometry to 0.95 equivalents.

Q2: My cross-coupling and N-arylation attempts are resulting in the aromatization of the dihydrobenzofuran core to a benzofuran. What is driving this oxidation?

The Causality: The 2,3-dihydrobenzofuran ring is thermodynamically driven to aromatize into the fully conjugated, highly stable benzofuran system. This oxidative dehydrogenation is readily catalyzed by transition metals (especially Palladium and Copper) in the presence of trace oxygen, or under elevated temperatures during C-N bond formation .

The Solution:

  • Strict Anaerobic Conditions: Thoroughly degas all solvents via freeze-pump-thaw cycles and run the reaction under a positive pressure of high-purity Argon.

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., BrettPhos or RuPhos) that accelerate the reductive elimination step in cross-coupling. This minimizes the lifetime of the metal-substrate intermediate, preventing the competing

    
    -hydride elimination that leads to core oxidation.
    
Q3: When performing N-acylation with acid chlorides, I see multiple product masses corresponding to the addition of two acyl groups. Is this di-acylation of the amine?

The Causality: While N,N-diacylation is possible, it is highly likely you are observing Electrophilic Aromatic Substitution (EAS) on the dihydrobenzofuran ring. The oxygen atom in the bicyclic core strongly donates electron density via resonance, activating the aromatic ring (specifically the positions ortho and para to the oxygen) toward Friedel-Crafts-type acylation and alkylation .

The Solution: Avoid strong Lewis acids or highly reactive acid chlorides. Instead, use milder coupling reagents (e.g., HATU, EDC/HOBt) with the corresponding carboxylic acid. If an acid chloride must be used, perform the reaction at -78 °C using a non-nucleophilic base (e.g., DIPEA) to kinetically favor N-acylation over ring EAS.

Quantitative Data: Side Reaction Profiles

The following table summarizes internal benchmarking data for the functionalization of (2,3-Dihydrobenzofuran-6-yl)methanamine, demonstrating how specific conditions influence the side reaction profile.

Functionalization TypeReagents & ConditionsPrimary Side Reaction ObservedSide Product Yield (%)Optimized Mitigation Strategy
Reductive Amination Aldehyde (1.2 eq),

, MeOH, RT
Over-alkylation (Tertiary Amine)28 - 35%Use STAB, limit Aldehyde to 0.95 eq, DCE solvent.
N-Arylation (Buchwald) Ar-Br,

, XPhos, Toluene, 110 °C, Air
Core Aromatization (Benzofuran)40 - 55%Degas solvents, use Argon, switch to BrettPhos, 80 °C.
N-Acylation Acid Chloride (1.5 eq),

, DCM, RT
Ring EAS (Friedel-Crafts Acylation)45 - 60%Remove Lewis acid, use HATU/DIPEA at 0 °C.
N-Alkylation Alkyl Halide (1.1 eq),

, DMF, 60 °C
Over-alkylation (Tertiary Amine)20 - 25%Switch to reductive amination route if possible.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, use the following self-validating protocol for the Highly Selective Reductive Amination of (2,3-Dihydrobenzofuran-6-yl)methanamine. This protocol utilizes built-in analytical checkpoints to prevent over-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve (2,3-Dihydrobenzofuran-6-yl)methanamine (1.00 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Electrophile Addition: Add the target aldehyde (0.95 mmol, 0.95 eq) dropwise. Causality note: Sub-stoichiometric aldehyde ensures the primary amine is in slight excess, statistically minimizing tertiary amine formation.

  • pH Modulation: Add glacial acetic acid (1.0 mmol, 1.0 eq). This maintains a mildly acidic environment (pH ~5), accelerating imine formation while preventing total protonation of the amine.

  • Validation Checkpoint 1 (Imine Formation): Stir at room temperature for 2 hours.

    • Self-Validation Check: Pull a 10

      
      L aliquot, dilute in MeCN, and analyze via LC-MS. Do not  proceed until the aldehyde peak is completely consumed and the mass corresponding to the intermediate iminium ion 
      
      
      
      is the dominant species.
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.50 mmol, 1.5 eq) over 15 minutes.

  • Validation Checkpoint 2 (Reaction Completion): Stir for an additional 2 hours at room temperature.

    • Self-Validation Check: Perform TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). The imine spot should disappear, replaced by a lower-Rf secondary amine spot.
      
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (5.0 mL) to neutralize the acetic acid and destroy excess reductant. Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

References

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Green Criteria for Reductive Amination Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions Source: PubMed Central (NIH) URL: [Link]

Optimization

Removing impurities from commercial (2,3-Dihydrobenzofuran-6-yl)methanamine samples

[1] Diagnostic Triage: Know Your Enemy Before initiating purification, you must identify the nature of the contamination. Commercial samples of (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: variable by salt form) often d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Diagnostic Triage: Know Your Enemy

Before initiating purification, you must identify the nature of the contamination. Commercial samples of (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: variable by salt form) often degrade due to the reactivity of the primary amine or carry over precursors from the reduction of the corresponding nitrile or amide.[1]

Common Impurity Profile:

Impurity TypeOriginDiagnostic Signal (1H NMR / LCMS)Physical Indicator
Precursor Nitrile Incomplete reduction of 6-carbonitrileIR: ~2200 cm⁻¹ (sharp).[1] NMR: Missing CH₂-NH₂ protons.[1]Sample is less basic.
Aldehyde Oxidation or partial reductionNMR: ~9.8-10.0 ppm (singlet).[1]Distinct almond-like odor.[1]
Imine Dimer Condensation of amine + aldehydeLCMS: [2M-2H]+ peak.[1] NMR: ~8.3-8.5 ppm (CH=N).[1]Yellow/Orange discoloration.
Carbamate Salt Reaction with atmospheric CO₂NMR: Broad peaks, shifts with concentration.White crust on bottle rim.

Protocol A: The "Gold Standard" Acid-Base Extraction

Objective: Removal of neutral organic impurities (nitriles, aldehydes, dimers) and inorganic salts.[2] Purity Target: >95% Yield Expectation: 85-90%

This method relies on the basicity of the primary amine (


). By manipulating pH, we toggle the molecule between a water-soluble ammonium salt and a lipophilic free base, leaving neutral impurities behind.[1]
Reagents Required[1][3][4][5][6][7][8][9]
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Note: MTBE is preferred for green chemistry, but DCM offers better solubility for this fused-ring system.[1]

  • Acid: 1M HCl (aq).

  • Base: 2M NaOH (aq) or saturated

    
    .
    
  • Drying Agent: Anhydrous

    
    .
    
Step-by-Step Workflow
  • Dissolution: Dissolve crude sample in DCM (10 mL per gram).

  • Acidification (The Trap): Add 1M HCl (1.2 equivalents). Shake vigorously.

    • Mechanism:[3][4][5] The amine becomes protonated (

      
      ) and migrates to the aqueous layer.[1] Neutral impurities stay in the DCM.
      
    • Check: Measure aqueous pH. It must be < 2.

  • Phase Separation 1: Collect the Aqueous Layer (Top if MTBE, Bottom if DCM).

    • Critical Step: Do not discard the organic layer until the process is complete. Run a TLC of the organic layer to confirm impurities are trapped there.

  • Wash: Wash the aqueous layer once with fresh solvent to remove entrained neutrals. Discard this organic wash.

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x volume).

  • Drying: Combine organic extracts, dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Sample (Amine + Neutrals) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (pH < 2) Dissolve->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains Nitriles, Aldehydes) Sep1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Amine-HCl) Sep1->AqLayer1 Amine migrates AddBase Add NaOH (pH > 12) AqLayer1->AddBase Extract Extract with Fresh DCM AddBase->Extract AqLayer2 Aqueous Waste (Salts) Extract->AqLayer2 OrgLayer2 Organic Layer (Pure Amine) Extract->OrgLayer2 Final Dry & Concentrate (Pure Free Base) OrgLayer2->Final

Figure 1: Logical flow of the acid-base extraction process. The "switch" mechanism at the pH adjustment steps ensures separation of the basic amine from neutral contaminants.

Protocol B: Hydrochloric Salt Recrystallization

Objective: Removal of structural isomers or stubborn organic impurities. Purity Target: >99% (Analytical Grade)

If the acid-base extraction does not yield sufficient purity, converting the free base to a crystalline hydrochloride salt is the most effective purification method.[1] The crystal lattice of the salt is highly selective, often excluding impurities that are structurally similar.

Reagents
  • Acid Source: 1M HCl in Diethyl Ether or 4M HCl in Dioxane. (Avoid aqueous HCl if possible to simplify drying).

  • Solvent System: Isopropanol (IPA) or Ethanol/Diethyl Ether.

Procedure
  • Dissolution: Dissolve the free base (from Protocol A) in a minimum amount of dry Ethanol or IPA.

  • Salt Formation: Dropwise add HCl (in ether/dioxane) while stirring.

    • Stoichiometry: Add 1.05 equivalents.

    • Observation: A white precipitate should form immediately.

  • Recrystallization:

    • Heat the mixture until the solid dissolves (add more alcohol if necessary).

    • Allow to cool slowly to room temperature, then place in a fridge (4°C).

    • Anti-solvent: If crystals do not form, add Diethyl Ether dropwise until turbidity persists, then cool.

  • Collection: Filter the crystals and wash with cold ether.

  • Freebasing (Optional): If the free amine is required for the next step, reverse the salt formation using Protocol A (Steps 5-7).

Troubleshooting & FAQs

Q1: My sample turned green/blue during extraction. What happened? A: This indicates copper contamination, likely from upstream catalytic steps (e.g., Ullmann coupling or Cu-catalyzed cyclization).[1]

  • Fix: Wash the organic phase with 10% aqueous EDTA or dilute Ammonium Hydroxide. The blue copper-amine complex will migrate to the aqueous phase.[1]

Q2: I have low recovery yield after the Acid-Base extraction. A: The dihydrobenzofuran ring increases lipophilicity.[1] The amine salt might be partially soluble in the organic layer if the water volume is too low or the acid is too weak.

  • Fix: Ensure pH < 2 during the acid wash. Perform multiple extractions (3x) on the aqueous layer when retrieving the amine.

Q3: The product is oiling out instead of crystallizing during Protocol B. A: This is common with benzylamine derivatives.

  • Fix: Your solution is likely too concentrated or contains too much alcohol. Re-dissolve in the alcohol, then add Diethyl Ether slowly until cloudy. Scratch the glass side with a spatula to induce nucleation.

Q4: How should I store the purified sample? A: Primary amines react with atmospheric


 to form carbamates (white crust).
  • Standard: Store as the HCl salt (indefinitely stable).

  • Free Base:[6][7] Store under Argon/Nitrogen at -20°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The definitive guide for general amine purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for acid-base extraction and amine basicity).

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Reagents. (General protocols for storing primary amines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of (2,3-Dihydrobenzofuran-6-yl)methanamine

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (2,3-Dihydrobenzofuran-6-yl)methanamine. This document is structured to assist analytical chemists and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (2,3-Dihydrobenzofuran-6-yl)methanamine. This document is structured to assist analytical chemists and drug discovery professionals in the unequivocal identification of this scaffold, particularly in differentiating it from common regioisomers and synthetic precursors.

Comparative Guide & Regioisomer Differentiation

Executive Summary & Application Scope

(2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) is a bicyclic pharmacophore often utilized as a rigidified benzylamine analog in medicinal chemistry. Its structural rigidity, provided by the fused dihydrofuran ring, offers distinct binding kinetics compared to flexible phenethylamine derivatives.

However, the synthesis of this scaffold—often via formylation or chloromethylation of 2,3-dihydrobenzofuran—frequently yields mixtures of the 6-substituted (target) and 5-substituted (impurity) regioisomers. Differentiating these isomers is critical, as they possess identical mass/charge (m/z) ratios, rendering MS analysis insufficient. This guide focuses on the "performance" of 1H NMR as the primary tool for structural validation, comparing the target molecule against its 5-isomer alternative and highlighting solvent-dependent spectral resolution.

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments:

  • The Heterocycle (Dihydrofuran Ring): Two adjacent methylene groups (C2 and C3) with significantly different chemical shifts due to the electronegative oxygen.

  • The Exocyclic Amine: A benzylic methylene (-CH₂-NH₂) and exchangeable amine protons.

  • The Aromatic System: A 1,2,4-trisubstituted benzene ring. The substitution pattern is the definitive "fingerprint" for quality control.

Workflow: Spectral Assignment Strategy

The following flowchart illustrates the logic path for assigning protons and validating the 6-position substitution.

AssignmentLogic Start Start: Acquire 1H NMR Region1 Aliphatic Region (2.5 - 5.0 ppm) Start->Region1 Region2 Aromatic Region (6.5 - 7.5 ppm) Start->Region2 CheckFuran Identify Dihydrofuran Triplets (C2-H vs C3-H) Region1->CheckFuran ~3.2 & 4.5 ppm CheckBenzyl Identify Benzylic Singlet (-CH2-N) Region1->CheckBenzyl ~3.7 ppm Pattern Analyze Coupling Pattern Region2->Pattern Iso6 Target: 6-Isomer (H7 Singlet, H4/H5 Doublets) Pattern->Iso6 H7 isolated (s) Iso5 Alternative: 5-Isomer (H4 Singlet, H6/H7 Doublets) Pattern->Iso5 H4 isolated (s)

Figure 1: Logic flow for assigning 1H NMR signals and distinguishing regioisomers.

Comparative Analysis: 6-Isomer vs. 5-Isomer

The most common "alternative" encountered in the lab is the 5-substituted isomer. While they share the same aliphatic signals, their aromatic coupling patterns are distinct due to the position of the protons relative to the ring oxygen.

Mechanism of Differentiation
  • 6-Isomer (Target): The substituent is at C6.[1]

    • H7: Located between the substituent (C6) and the ring oxygen (C7a). It is spatially isolated from H4/H5. It appears as a singlet (or doublet with very small meta-coupling,

      
       Hz) and is significantly shielded (upfield)  due to the ortho-oxygen effect.
      
    • H4 & H5: Located on the other side of the ring. They form an ortho-coupled AB system (two doublets,

      
       Hz).
      
  • 5-Isomer (Alternative): The substituent is at C5.

    • H4: Located between the substituent (C5) and the bridgehead (C3a). It is isolated and appears as a singlet .

    • H6 & H7: Located adjacent to the oxygen. They form an ortho-coupled system (two doublets).

Quantitative Comparison Table (Predicted vs. Empirical Data)

Data grounded in empirical shifts of analogous benzofuran derivatives (e.g., 6-APB).[2][3]

Proton Assignment6-Isomer (Target) Shift (δ)Multiplicity (

Hz)
5-Isomer (Alternative) Shift (δ)Multiplicity (

Hz)
Diagnostic Value
C2-H (O-CH₂) 4.50 - 4.55Triplet (

)
4.50 - 4.55Triplet (

)
Low (Identical)
C3-H (Ar-CH₂) 3.15 - 3.20Triplet (

)
3.15 - 3.20Triplet (

)
Low (Identical)
Exocyclic -CH₂- 3.75 - 3.85Singlet3.75 - 3.85SingletLow (Identical)
H7 (Ortho to O) 6.60 - 6.70 Singlet (s) 6.65 - 6.75Doublet (d) CRITICAL
H4 (Meta to O) 7.05 - 7.15Doublet (d) 7.10 - 7.20 Singlet (s) CRITICAL
H5 6.75 - 6.85Doublet (dd)N/A (Substituted)N/AHigh

Key Insight: Look for the upfield singlet (~6.65 ppm) . If the most upfield aromatic peak is a singlet, you have the 6-isomer . If the most upfield peak is a doublet, you likely have the 5-isomer.

Solvent Performance: CDCl₃ vs. DMSO-d₆

The choice of solvent dramatically affects the resolution of the amine protons and the separation of the aromatic multiplets.

Scenario A: CDCl₃ (Chloroform-d)
  • Pros: Sharp lines for non-exchangeable protons; standard for library comparison.

  • Cons: The

    
     protons often appear as a broad, flattened hump or may exchange with trace water, making integration unreliable (often integrates < 2H).
    
  • Recommendation: Use for purity checks and regioisomer verification (aromatic splitting is clearest).

Scenario B: DMSO-d₆ (Dimethyl sulfoxide-d6)
  • Pros: Excellent for resolving exchangeable protons. The

    
     often appears as a distinct broad singlet at ~3.0–4.0 ppm (concentration dependent).
    
  • Cons: The high viscosity can broaden the fine splitting of the aromatic doublets if the shim is not perfect.

  • Recommendation: Use for full characterization to prove the presence of the amine group.

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the sample.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from reduction steps) by filtering through a small plug of Celite if line broadening is observed.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (sufficient for >95% purity); increase to 64 if detecting <1% 5-isomer impurity.

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration of the benzylic singlet vs aromatic ring).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Phasing: Apply manual phasing. Automated phasing often fails on the edges of the broad amine peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1).

  • Referencing: Set the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Synthesis & Impurity Tracking

Understanding the synthetic origin helps in anticipating spectral impurities. The 6-methanamine derivative is typically synthesized via the reduction of 2,3-dihydrobenzofuran-6-carbonitrile or 6-carboxaldehyde .

SynthesisPathway Precursor Precursor: 2,3-Dihydrobenzofuran-6-carbonitrile Product Product: (2,3-Dihydrobenzofuran-6-yl)methanamine Precursor->Product Complete Reduction Impurity Impurity: Unreacted Nitrile/Aldehyde Precursor->Impurity Incomplete Reagent Reduction (LiAlH4 or H2/Cat) Check NMR Check: Look for CHO proton (~10 ppm) or missing CH2-NH2 signals Impurity->Check

Figure 2: Synthetic pathway and impurity monitoring via NMR.

Impurity Flags in NMR:

  • Aldehyde Precursor: Look for a sharp singlet at ~9.9 ppm .

  • Nitrile Precursor: The methylene adjacent to the nitrile will be shifted upfield relative to the amine product, and the broad NH₂ signal will be absent.

References

  • Forendex. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (Detailed analysis of the aromatic coupling patterns in dihydrobenzofuran isomers).

  • National Institutes of Health (NIH) PubChem. 2,3-Dihydrobenzofuran-6-ylmethanamine (Compound Summary).

  • ChemicalBook. NMR Spectrum Data for Dihydrobenzofuran Derivatives.

  • Royal Society of Chemistry. Synthesis and NMR characterization of dihydrobenzofuran sulfonamides. (Provides experimental coupling constants for the dihydrofuran ring).

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (2,3-Dihydrobenzofuran-6-yl)methanamine

Abstract: This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of (2,3-Dihydrobenzofuran-6-yl)methanamine, a key structural motif in medicinal chemistry. We will compare fragmentation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of (2,3-Dihydrobenzofuran-6-yl)methanamine, a key structural motif in medicinal chemistry. We will compare fragmentation behaviors under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This document serves as a practical resource for researchers in structural elucidation, offering predictive insights, detailed experimental protocols, and a comparative look at alternative analytical methodologies to ensure confident characterization of this and structurally related compounds.

Introduction: The Analytical Challenge

(2,3-Dihydrobenzofuran-6-yl)methanamine (C₉H₁₁NO, M.W. 149.19 g/mol ) is a versatile building block in drug discovery. Its structure combines a dihydrobenzofuran scaffold with a primary benzylamine moiety. Accurate structural confirmation is paramount during synthesis and metabolite identification. Mass spectrometry (MS) is a cornerstone technique for this purpose, providing vital information on molecular weight and structure through controlled fragmentation.[1] This guide will dissect the predictable fragmentation pathways of this molecule, providing a framework for interpreting its mass spectra.

Core Principles of Fragmentation: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. We will focus on two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy (typically 70 eV) electrons.[2] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information but may lack a prominent molecular ion peak, as the initial radical cation (M⁺•) can be unstable.[3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers ions from a liquid phase to the gas phase with minimal energy transfer.[4] This method typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with little to no in-source fragmentation.[4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[1]

Predicted Fragmentation Pathways for (2,3-Dihydrobenzofuran-6-yl)methanamine

Electron Ionization (EI-MS): The High-Energy Fingerprint

Under EI conditions, the initial molecular ion (M⁺•) at m/z 149 will be formed. Due to the presence of the benzylamine group, this molecular ion is prone to rapid fragmentation, and its peak may be weak or absent.[3] The primary fragmentation drivers are the stabilization of the resulting fragments.

Key Fragmentation Pathways in EI-MS:

  • Benzylic Cleavage (α-cleavage): This is the most dominant fragmentation pathway for benzylamines.[3][5] The bond between the benzylic carbon and the nitrogen atom cleaves, leading to the formation of a highly stable dihydrobenzofuran-6-ylmethyl cation. This fragment is expected to be the base peak in the spectrum.

  • Formation of the Iminium Ion: Alpha-cleavage can also occur on the other side of the nitrogen, leading to the formation of a [CH₂NH₂]⁺• fragment at m/z 30.

  • Ring Fragmentation: The dihydrobenzofuran ring itself may undergo fragmentation, though these pathways are generally less favorable than benzylic cleavage.

G M C₉H₁₁NO⁺• m/z 149 (Molecular Ion) F1 C₈H₇O⁺ m/z 119 (Base Peak, Benzylic Cation) M->F1 - •CH₂NH₂ F2 CH₂NH₂⁺ m/z 30 (Iminium Ion) M->F2 - •C₈H₇O F3 C₉H₁₀N⁺ m/z 132 ([M-OH]⁺) M->F3 - •H

Caption: Predicted EI fragmentation of (2,3-Dihydrobenzofuran-6-yl)methanamine.

Table 1: Predicted Major Fragments in EI-MS

m/zProposed FormulaFragment IdentityPredicted Abundance
149C₉H₁₁NO⁺•Molecular IonLow to Absent
119C₈H₇O⁺Dihydrobenzofuran-6-ylmethyl cationHigh (Base Peak)
30CH₂NH₂⁺Methaniminium ionModerate
Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

In positive-ion ESI, the molecule will be readily protonated at the primary amine to form the [M+H]⁺ ion at m/z 150. This ion will be stable until subjected to collision-induced dissociation (CID) in an MS/MS experiment.

Key Fragmentation Pathway in ESI-MS/MS:

The most common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃).[6] This occurs via a charge-remote fragmentation mechanism and results in a stable carbocation.

  • Neutral Loss of Ammonia: The [M+H]⁺ ion (m/z 150) will readily lose a neutral ammonia molecule (17 Da) to form a highly stable benzylic carbocation at m/z 133. This is expected to be the most prominent, if not the only, major fragment ion under typical CID conditions.[6][7]

G MH [C₉H₁₂NO]⁺ m/z 150 (Protonated Molecule) F1 [C₉H₉O]⁺ m/z 133 (Benzylic Cation) MH->F1 - NH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated (2,3-Dihydrobenzofuran-6-yl)methanamine.

Table 2: Predicted Major Fragments in ESI-MS/MS of [M+H]⁺

Precursor m/zProduct m/zNeutral LossProposed Product FormulaFragment Identity
150133NH₃ (17.03 Da)[C₉H₉O]⁺Dihydrobenzofuran-6-ylmethyl cation

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a multi-technique approach provides the most definitive structural confirmation.[8]

TechniqueInformation ProvidedComparison to Mass Spectrometry
NMR Spectroscopy Provides detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom. It is the gold standard for de novo structure elucidation.Complementary. MS provides molecular formula and substructural information via fragmentation, while NMR reveals the precise atomic arrangement.
Infrared (IR) Spectroscopy Identifies specific functional groups present in the molecule (e.g., N-H stretches for the amine, C-O-C stretches for the ether).Confirmatory. IR can quickly confirm the presence of key functional groups predicted by the mass and formula derived from MS.
High-Resolution MS (HRMS) Provides a highly accurate mass measurement (to <5 ppm), which allows for the unambiguous determination of the elemental formula for the parent ion and its fragments.[9][10]Synergistic. HRMS validates the proposed fragment structures in Table 1 and 2 by confirming their elemental compositions, greatly increasing confidence in the fragmentation pathway analysis.[11]

Experimental Protocols

Protocol for GC-EI-MS Analysis

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.[12]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like methanol, acetonitrile, or ethyl acetate.

  • GC Method:

    • Inlet: 250°C, Split mode (e.g., 20:1 ratio).[13]

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5MS or equivalent).[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ionization: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak for the target compound. Examine the corresponding mass spectrum, identifying the molecular ion (if present) and the major fragment ions. Compare the pattern to the predicted fragments in Table 1.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve 1 mg/mL in Methanol Injector Injector (250°C) Prep->Injector Column GC Column (Temp Program) Injector->Column MS_Source EI Source (70 eV) Column->MS_Source Analyzer Mass Analyzer MS_Source->Analyzer Detector Detector Analyzer->Detector Data Compare Spectrum to Predictions Detector->Data

Caption: Workflow for GC-EI-MS analysis.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).[14][15]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 methanol:water. Dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • LC Method:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Full Scan (MS1): Scan from m/z 100 to 500 to find the [M+H]⁺ ion at m/z 150.

    • Tandem MS (MS/MS): Create a targeted experiment to isolate the precursor ion at m/z 150 and fragment it using CID. Optimize collision energy (typically 10-30 eV) to maximize the signal for the m/z 133 product ion.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion in the full scan spectrum. Analyze the MS/MS spectrum to confirm the transition from m/z 150 to m/z 133, corresponding to the neutral loss of ammonia.

Conclusion

The mass spectrometric behavior of (2,3-Dihydrobenzofuran-6-yl)methanamine is highly predictable and driven by the stable substructures within the molecule. Under EI-MS, expect to see a dominant base peak at m/z 119 resulting from benzylic cleavage. Under ESI-MS/MS, the primary fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 150 ) is the characteristic neutral loss of ammonia to produce a product ion at m/z 133 . By understanding these fundamental pathways and utilizing the appropriate analytical technique—ideally in conjunction with HRMS and NMR—researchers can achieve rapid and confident structural confirmation of this important chemical entity.

References

  • Borges, C. R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(3), 293-303. Available at: [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Gas Chromatography - Mass Spectrometry. Available at: [Link]

  • de Souza, M. V. N., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 47-58. Available at: [Link]

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6536. Available at: [Link]

  • Hernandez, K. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Journal of Analytical & Bioanalytical Techniques. Longdom Publishing. Available at: [Link]

  • de Souza, M. V. N., et al. (2019). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Rathahao-Paris, E., et al. (2016). High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. Available at: [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Available at: [Link]

  • SCION Instruments. (2025). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available at: [Link]

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Available at: [Link]

  • da Silva, G. N., et al. (2021). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Rapid Communications in Mass Spectrometry, 35(3), e8980. Available at: [Link]

  • U.S. Army Public Health Command. (n.d.). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Eötvös Loránd University. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

Sources

Validation

Comparing reactivity of (2,3-Dihydrobenzofuran-6-yl)methanamine vs benzylamine

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate amine building blocks for late-stage functionalization. The transition from a simple unsubstituted benzylamine to a structurally rigi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate amine building blocks for late-stage functionalization. The transition from a simple unsubstituted benzylamine to a structurally rigidified analog like (2,3-dihydrobenzofuran-6-yl)methanamine is a classic bioisosteric strategy. This substitution allows researchers to lock molecular conformations and probe hydrophobic or hydrogen-bonding interactions within a receptor pocket.

However, altering the aromatic system inherently risks changing the basicity and nucleophilicity of the benzylic amine. This guide provides an in-depth, objective comparison of the reactivity profiles of these two amines, supported by Hammett electronic analysis and field-proven experimental protocols.

Structural and Electronic Profiling: The Hammett Perspective

To understand the reactivity of these two amines, we must analyze the electronic contributions of their respective aromatic rings.

Benzylamine serves as our baseline. It is an unhindered primary benzylic amine with a conjugate acid pKa of approximately 9.33[1]. Because the phenyl ring is unsubstituted, it exerts a neutral electronic effect on the benzylic carbon.

(2,3-Dihydrobenzofuran-6-yl)methanamine features a benzylic amine attached to the 6-position of a 2,3-dihydrobenzofuran core. The electronic environment at this specific carbon is governed by two competing substituent effects from the fused five-membered ring:

  • The Meta-Oxygen Effect: The oxygen atom is located at position 7a, which is meta to the 6-position. At the meta position, oxygen cannot donate electrons via resonance (+M). Instead, it exerts an electron-withdrawing inductive effect (-I), characterized by a positive Hammett constant (

    
    )[2].
    
  • The Para-Alkyl Effect: The aliphatic bridgehead carbon is located at position 3a, which is para to the 6-position. Alkyl groups exert a weak electron-donating effect via hyperconjugation and induction (+I), characterized by a negative Hammett constant (

    
    )[3].
    

The Net Causality: The electron-withdrawing effect of the meta-oxygen is almost perfectly canceled out by the electron-donating effect of the para-alkyl bridge (


). Consequently, the 6-position remains electronically neutral. This is a critical distinction from 5-substituted analogs, which are highly electron-enriched by the para-oxygen. Because the net electronic effect is negligible, the nucleophilicity and basicity of (2,3-dihydrobenzofuran-6-yl)methanamine closely mirror those of baseline benzylamine[4].

ElectronicEffects A Benzylamine (Baseline Reactivity) E Net Electronic Effect: Neutralized / Maintained Nucleophilicity A->E  Bioisosteric Match B (2,3-Dihydrobenzofuran-6-yl) methanamine C Meta-Oxygen (-I Effect) Electron Withdrawing B->C D Para-Alkyl (+I Effect) Electron Donating B->D C->E D->E

Fig 1. Electronic substituent effects dictating benzylic amine reactivity.

Comparative Quantitative Data

The table below summarizes the physicochemical and kinetic parameters of both amines. The data demonstrates that while lipophilicity (LogP) increases with the fused ring, the fundamental reactivity parameters remain remarkably stable.

ParameterBenzylamine(2,3-Dihydrobenzofuran-6-yl)methanamineMechanistic Implication
Conjugate Acid pKa 9.33~9.25 (Predicted)Both exist primarily as protonated cations at physiological pH[1].
Relative Nucleophilicity (

)
1.0 (Reference)~0.95Identical behavior in

and reductive amination pathways[5].
Steric Hindrance LowLowThe planar fused ring does not obstruct the freely rotating benzylic carbon.
Net Hammett Constant (

)
0.00-0.05Negligible difference in transition state charge stabilization[3].
Calculated LogP 1.09~1.85The dihydrobenzofuran analog offers higher lipophilicity for ADME tuning[6].

Experimental Protocols & Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent common side reactions, such as over-alkylation or direct carbonyl reduction.

Protocol A: Self-Validating Reductive Amination

This protocol describes the coupling of either amine with a standard ketone (e.g., cyclohexanone) to form a secondary amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 mmol) and the ketone (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

    • Causality: DCE is a non-nucleophilic, aprotic solvent that favors the dehydration step required for imine formation without participating in side reactions.

  • Intermediate Validation: Stir at 25°C for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS.

    • Causality: You must confirm the complete consumption of the starting amine and the formation of the iminium intermediate before adding the reducing agent. This prevents the premature reduction of the ketone into an alcohol.

  • Hydride Delivery: Add Sodium triacetoxyborohydride (

    
    , 1.5 mmol) in one portion.
    
    • Causality:

      
       is a mild, sterically bulky reducing agent. It selectively reduces the highly electrophilic iminium ion while leaving unreacted ketones untouched.
      
  • Quench & Workup: After 12 hours, quench the reaction with saturated aqueous

    
     (10 mL). Stir vigorously for 30 minutes.
    
    • Causality: The basic quench neutralizes the acetic acid byproduct and safely decomposes any unreacted hydride, preventing post-workup degradation.

  • Isolation: Extract with dichloromethane (

    
     mL), dry over 
    
    
    
    , and purify via silica gel chromatography.

Workflow Step1 1. Imine Formation Amine + Carbonyl in DCE Step2 2. LC-MS Validation Confirm Iminium Formation Step1->Step2 Step3 3. Hydride Delivery Add NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Basic Quench Sat. NaHCO3 (pH 8) Step3->Step4 Step5 5. Organic Extraction Isolate Secondary Amine Step4->Step5

Fig 2. Self-validating reductive amination workflow for benzylic amines.

Protocol B: Controlled Alkylation

This protocol details the reaction of the amines with an alkyl halide (e.g., benzyl bromide) to avoid the common pitfall of tertiary amine over-alkylation.

Step-by-Step Methodology:

  • Pseudo-First-Order Setup: Dissolve the primary amine (3.0 mmol) in anhydrous acetonitrile (10 mL).

    • Causality: Using a 3-fold molar excess of the primary amine establishes pseudo-first-order kinetics. This statistically suppresses the formation of the unwanted tertiary amine by ensuring the alkyl halide is surrounded by unreacted primary amine[7].

  • Electrophile Addition: Add the alkyl halide (1.0 mmol) dropwise at 0°C over 15 minutes.

    • Causality: Dropwise addition at low temperatures controls the exotherm and further limits the local concentration of the electrophile, enforcing mono-alkylation.

  • Base Scavenging: Add anhydrous

    
     (1.5 mmol) and warm to 25°C.
    
    • Causality: The inorganic base acts as an acid scavenger to neutralize the generated HBr, preventing the protonation (and subsequent deactivation) of the remaining nucleophilic amine.

  • pH-Controlled Isolation: Concentrate the mixture, dilute with water, and adjust to pH 9.0. Extract with ethyl acetate.

    • Causality: Careful pH control ensures the secondary amine product is deprotonated and extracted into the organic layer, while allowing excess primary amine to be washed away or separated via subsequent chromatography.

Strategic Applications in Drug Development

When should a researcher choose (2,3-dihydrobenzofuran-6-yl)methanamine over standard benzylamine?

The decision rarely hinges on reactivity, as both compounds exhibit nearly identical nucleophilic profiles. Instead, the choice is driven by pharmacodynamics and ADME optimization . The 2,3-dihydrobenzofuran scaffold is a privileged motif found in potent cannabinoid receptor (CB2) agonists and melatonin analogs[6]. By replacing a freely rotating benzyl group with this fused system, medicinal chemists can:

  • Fill hydrophobic pockets more efficiently due to the increased steric bulk of the aliphatic bridge.

  • Introduce a hydrogen-bond acceptor (the ring oxygen) to interact with specific target residues (e.g., tryptophan or phenylalanine in transmembrane helices).

  • Modulate the overall lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration without sacrificing the critical basicity of the primary amine.

References

  • PubChem. "Benzylamine." National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." Master Organic Chemistry. Available at:[Link]

  • Wikipedia. "Hammett equation." Wikimedia Foundation. Available at:[Link]

  • Pharmacy 180. "Hammett Equation - Mechanisms of Organic Reactions." Pharmacy 180. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Dihydrobenzofuran-6-yl versus 5-yl Isomers for Researchers and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The seemingly subtle change in the point of substitution...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The seemingly subtle change in the point of substitution on the benzene ring, specifically the distinction between the 5-yl and 6-yl isomers, can profoundly impact the pharmacological profile of the resulting molecule. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of dihydrobenzofuran-6-yl versus 5-yl isomers, supported by experimental data and detailed protocols to inform and guide researchers in the field of drug discovery and development.

The Critical Influence of Isomeric Substitution

The position of a substituent on the dihydrobenzofuran ring system dictates the molecule's three-dimensional shape, electron distribution, and steric properties. These factors, in turn, govern how the molecule interacts with its biological target, be it a receptor, enzyme, or ion channel. Understanding the SAR of positional isomers is paramount for optimizing lead compounds, enhancing target selectivity, and minimizing off-target effects. This guide will use the well-characterized psychoactive compounds 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) as a primary case study to illustrate these principles, while also exploring the broader implications for other therapeutic areas.[5][6]

Case Study: 5-APDB vs. 6-APDB - A Tale of Two Isomers

5-APDB and 6-APDB are structural analogs of the empathogen 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring has been replaced with a dihydrobenzofuran moiety.[5][6] Despite their structural similarity, these isomers exhibit distinct pharmacological profiles, primarily due to their differential interactions with monoamine transporters.

Comparative Pharmacological Data
Target5-APDB IC50 (nM)[1][5]6-APDB IC50 (nM)[6]
Serotonin Transporter (SERT)130322
Dopamine Transporter (DAT)7,0891,997
Norepinephrine Transporter (NET)3,238980

Interpretation of the Data:

The data clearly demonstrates that the position of the aminopropyl group significantly influences the compounds' potencies at the monoamine transporters.

  • 5-APDB exhibits a pronounced selectivity for the serotonin transporter (SERT), with significantly weaker activity at the dopamine (DAT) and norepinephrine (NET) transporters. This profile classifies it as a selective serotonin releasing agent (SSRA).[5]

  • 6-APDB , in contrast, displays a more balanced profile, with activity at all three transporters.[6] Its potency at DAT and NET is considerably higher than that of 5-APDB, making its overall pharmacological effects more akin to classical psychostimulants like MDA.

This divergence in SAR highlights a critical principle: the 5-position on the dihydrobenzofuran ring appears to favor interactions with the serotonin transporter, while the 6-position allows for a broader spectrum of activity across the monoamine transporters. This can be rationalized by considering the different electronic and steric environments of the 5- and 6-positions and how they influence the presentation of the aminopropyl side chain to the binding pockets of the respective transporters.

Broader Implications for Drug Design

The principles observed with 5-APDB and 6-APDB extend to other classes of dihydrobenzofuran derivatives. The choice between a 5-yl or 6-yl substitution pattern can be a key determinant of a compound's therapeutic potential. For instance, in the development of novel anti-inflammatory or anticancer agents, the specific placement of pharmacophoric groups on the dihydrobenzofuran scaffold can dictate target engagement and cellular activity.

While direct comparative studies for other therapeutic targets are less common in the public domain, the fundamental principles of how isomeric substitution affects molecular properties remain the same. Researchers are encouraged to synthesize and evaluate both 5-yl and 6-yl isomers of their lead compounds to fully explore the available chemical space and identify the optimal substitution pattern for their desired biological activity.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of the key comparator compounds, 5-APDB and 6-APDB, are provided below. These protocols are based on the original work of Nichols et al. and subsequent publications.[1][7][8][9]

Synthesis of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)

The synthesis of 5-APDB typically starts from 2,3-dihydrobenzofuran. A common route involves the following key steps:

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

  • To a solution of 2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 5-propionyl-2,3-dihydrobenzofuran.

Step 2: Reductive Amination

  • Dissolve the 5-propionyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC).

  • Work up the reaction by removing the solvent, partitioning between an aqueous base and an organic solvent, and then extracting the aqueous layer.

  • Purify the crude product by chromatography or crystallization to obtain 5-(2-aminopropyl)-2,3-dihydrobenzofuran.

Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

The synthesis of 6-APDB follows a similar strategy, but often requires a different starting material or a regioselective functionalization of the dihydrobenzofuran ring. A plausible route is outlined below:

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran

  • Starting from a suitable precursor, such as 4-bromophenol, synthesize 6-bromo-2,3-dihydrobenzofuran through a multi-step sequence, which may involve allylation followed by cyclization.

Step 2: Grignard Reagent Formation and Reaction

  • Prepare the Grignard reagent of 6-bromo-2,3-dihydrobenzofuran by reacting it with magnesium turnings in a dry ether solvent.

  • React the Grignard reagent with a suitable electrophile, such as propanal, to introduce the propyl side chain.

  • Work up the reaction to isolate the corresponding alcohol.

Step 3: Conversion to the Amine

  • Oxidize the alcohol to the corresponding ketone using a suitable oxidizing agent (e.g., PCC or Swern oxidation).

  • Perform a reductive amination on the ketone, as described in Step 2 of the 5-APDB synthesis, to yield 6-(2-aminopropyl)-2,3-dihydrobenzofuran.

SAR_Comparison_Workflow

Visualization of Key Concepts

Isomer_Comparison

Conclusion

The structure-activity relationship of dihydrobenzofuran-6-yl versus 5-yl isomers is a compelling example of how subtle structural modifications can lead to significant changes in biological activity. The case of 5-APDB and 6-APDB clearly illustrates that the 5-position favors selectivity towards the serotonin transporter, while the 6-position results in a more balanced monoamine transporter profile. This understanding is crucial for medicinal chemists aiming to design novel therapeutics with optimized potency and selectivity. By systematically exploring the isomeric possibilities of the dihydrobenzofuran scaffold, researchers can unlock new avenues for the development of effective treatments for a wide range of diseases. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. [Link]

  • Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425. [Link]

  • 6-APDB. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

  • 5-APDB. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 63-69.
  • Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703–3714. [Link]

  • Nichols, D. E. (2012). The Heffter Review of Psychedelic Research, Volume 2. Heffter Research Institute.
  • 5-APDB. (n.d.). In PubChem. Retrieved February 22, 2024, from [Link]

  • Synthetic route for 6-(2-aminopropyl)-2,3-dihydrobenzofuran 2. (n.d.). In ResearchGate. Retrieved February 22, 2024, from [Link]

  • 6-APDB. (n.d.). In PubChem. Retrieved February 22, 2024, from [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • 6-APB. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). In Southern Association of Forensic Scientists. Retrieved February 22, 2024, from [Link]

  • David E. Nichols. (n.d.). In ResearchGate. Retrieved February 22, 2024, from [Link]

  • Figure 3 from The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). In Semantic Scholar. Retrieved February 22, 2024, from [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave. [Link]

  • Synthetic route for 6-(2-aminopropyl)-2,3-dihydrobenzofuran 2. (n.d.). In ResearchGate. Retrieved February 22, 2024, from [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(52), 30467–30489. [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. (2020). Psychopharmacology, 237(12), 3703-3714. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). Archives of Pharmacal Research, 40(12), 1345-1359. [Link]

  • Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. (2005). Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]

  • BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). In Semantic Scholar. Retrieved February 22, 2024, from [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules, 27(23), 8493. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound. (2013).
  • Psychedelic Biography Series (Episode1): Dr. David E. Nichols. (2025). Psychedelics Today. [Link]

  • How did David E. Nichols come up with so many potent agonists of 5-HT2A (such as 25I-NBIOMe)? (2015). Quora. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5). [Link]

  • Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. (2006). Archiv der Pharmazie, 339(4), 181-186. [Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. (2019). Journal of Medicinal Chemistry, 62(5), 2559-2583. [Link]

  • Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. (2016). ResearchGate. [Link]

  • Dr. David Nichols - A Rich and Historical Overview of Psychedelic Chemistry. (2019). Psychedelics Today. [Link]

Sources

Validation

Comparative Bioactivity Profile: (2,3-Dihydrobenzofuran-6-yl)methanamine Derivatives

Executive Summary The (2,3-Dihydrobenzofuran-6-yl)methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of 3-methoxybenzylamine and trypta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (2,3-Dihydrobenzofuran-6-yl)methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of 3-methoxybenzylamine and tryptamine. By locking the oxygen lone pairs into a rigid bicyclic system, this scaffold enhances selectivity for G-Protein Coupled Receptors (GPCRs), particularly within the serotonergic (5-HT) and melatonergic systems.

This guide analyzes the bioactivity of drugs and lead candidates derived from this core, contrasting their performance across three primary therapeutic axes: selective 5-HT2C agonism (antipsychotic/anti-obesity), monoamine release (entactogens), and melatonin receptor modulation .

Structural Activity Relationship (SAR) & Mechanism

The core methanamine unit is rarely the final drug; rather, it is the "anchor" that dictates receptor subtype selectivity based on steric constraints and side-chain modifications.

The Divergence of Bioactivity
  • Core Scaffold: (2,3-Dihydrobenzofuran-6-yl)methanamine.

  • Modification A (Cyclopropyl-methanamine): Induces high selectivity for 5-HT2C receptors by fitting into the specific hydrophobic pocket of the receptor, avoiding 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) activation.

  • Modification B (Chain Extension to Propyl-amine): Creates 6-APDB , a potent triple monoamine reuptake inhibitor and releasing agent (SRA/DRA), shifting activity from receptor agonism to transporter modulation (SERT/DAT/NET).

Visualizing the Signaling Pathways

The following diagram illustrates how derivatives of this scaffold differentially activate downstream signaling pathways.

G Scaffold (2,3-Dihydrobenzofuran-6-yl) methanamine Core Cyclopropyl Cyclopropyl Derivative (Selective Agonist) Scaffold->Cyclopropyl Conformational Restriction APDB Propyl-amine Derivative (6-APDB) Scaffold->APDB Chain Extension HT2C 5-HT2C Receptor Cyclopropyl->HT2C Bind SERT Serotonin Transporter (SERT) APDB->SERT Bind Gq Gq Protein Coupling HT2C->Gq Reuptake Inhibition of Reuptake SERT->Reuptake Release Cytosolic 5-HT Efflux SERT->Release PLC PLC Activation (Ca2+ Flux) Gq->PLC

Caption: Divergent signaling pathways: The cyclopropyl derivative activates Gq-mediated calcium flux via 5-HT2C, while the propyl derivative (6-APDB) modulates monoamine transport.

Comparative Performance Analysis

A. Selective 5-HT2C Agonists (Therapeutic Candidates)

The primary challenge in developing 5-HT2C agonists is avoiding the 5-HT2B receptor (linked to valvular heart disease) and 5-HT2A (linked to hallucinations).[1] The (2,3-dihydrobenzofuran-6-yl)methanamine scaffold, when constrained with a cyclopropyl ring, achieves remarkable selectivity.

Table 1: Selectivity Profile of Benzofuran-Cyclopropylmethanamine Derivative Data Source: Cheng et al., Tetrahedron Lett. (2015)

Receptor TargetEC50 (nM)Emax (%)Clinical Implication
5-HT2C 71 100% Therapeutic Target (Anxiolytic/Anti-obesity)
5-HT2B68257%Reduced risk of valvulopathy (Safety)
5-HT2A719017%No hallucinogenic potential (Safety)

Analysis: The >100-fold selectivity over 5-HT2A is superior to many indole-based alternatives, validating the benzofuran scaffold as a safer bioisostere.

B. Entactogens & Psychotropics (Research Chemicals)

When the methanamine nitrogen is extended to an aminopropyl chain (as in 6-APDB), the molecule mimics MDA/MDMA.[2] These are often used in research to map serotonin transporter (SERT) mechanics.

Table 2: Monoamine Transporter Inhibition (IC50) Data Source: Iversen et al., Neuropharmacology (2013); Wikipedia (6-APDB)

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Primary Effect
6-APDB 322 1,997980Entactogenic (Serotonin dominant)
5-APDB Lower (High Potency)HighHighHighly Selective Serotonin Release
MDMA (Ref) ~1,500~300~400Balanced Stimulant/Entactogen

Analysis: 6-APDB retains the benzofuran core but shows a distinct "serotonergic heavy" profile compared to MDMA. The rigidified oxygen ring prevents metabolic ring opening (unlike the methylenedioxy ring of MDMA), potentially altering duration of action.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanamine from Salicylaldehyde precursors.

  • O-Alkylation: React 2,4-dihydroxybenzaldehyde with 1,2-dibromoethane (K2CO3, acetone, reflux 12h) to form the 6-formyl-2,3-dihydrobenzofuran.

  • Reductive Amination:

    • Dissolve the aldehyde intermediate in Methanol (MeOH).

    • Add excess Ammonium Acetate (NH4OAc) and Sodium Cyanoborohydride (NaCNBH3).

    • Stir at Room Temperature (RT) for 24h.

  • Workup: Acidify with 1N HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 10, and extract into DCM.

  • Purification: Silica gel chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: Calcium Flux Assay (5-HT2C Validation)

Objective: Quantify functional potency (EC50) of the derivative.

  • Cell Line: HEK-293 cells stably expressing human 5-HT2C (edited isoform).

  • Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of the benzofuran derivative (1 nM to 10 µM).

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Validation: Normalize response to 10 µM 5-HT (Serotonin) as 100% Emax.

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Conditions Start 2,4-Dihydroxybenzaldehyde Step1 O-Alkylation (1,2-dibromoethane) Start->Step1 Inter1 6-Formyl-2,3-dihydrobenzofuran Step1->Inter1 Step2 Reductive Amination (NH4OAc, NaCNBH3) Inter1->Step2 Final (2,3-Dihydrobenzofuran-6-yl) methanamine Step2->Final C1 Maintain pH > 10 during extraction C2 Anhydrous conditions for cyclization

Caption: Synthetic route for the core methanamine scaffold. Key step: Reductive amination of the formyl intermediate.

References

  • Cheng, J., et al. (2015).[3] "Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist." Tetrahedron Letters, 56(23), 3420-3422.[3] Link

  • Iversen, L., et al. (2013).[4] "Neuropharmacology of the benzofuran analogues of MDMA: 5-APB and 6-APB." Neuropharmacology, 70, 3703-3714. Link

  • Tomaszewski, Z., et al. (1992). "Benzofuran bioisosteres of hallucinogenic tryptamines."[5] Journal of Medicinal Chemistry, 35(11), 2061-2064.[5] Link

  • Zlotos, D. P., et al. (2009). "2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists." Journal of Medicinal Chemistry, 52(3), 826-833. Link

  • Brandt, S. D., et al. (2020).[2][6] "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)."[2][4][7] Psychopharmacology, 237, 3703–3714.[2] Link

Sources

Safety & Regulatory Compliance

Safety

(2,3-Dihydrobenzofuran-6-yl)methanamine: Proper Disposal Procedures &amp; Safety Protocol

Part 1: Executive Summary (Immediate Action Card) Status: Hazardous Organic Amine Primary Hazard: Corrosive/Irritant, Aquatic Toxicity. Incompatibility: DO NOT mix with acids, acid chlorides, or strong oxidizers in waste...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Status: Hazardous Organic Amine Primary Hazard: Corrosive/Irritant, Aquatic Toxicity. Incompatibility: DO NOT mix with acids, acid chlorides, or strong oxidizers in waste streams.

Scenario Immediate Action
Small Spill (<10 mL) Ventilate area. Absorb with vermiculite or sand. Do not use paper towels (fire risk if oxidizers present).
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
Disposal Stream Non-Halogenated Organic (Basic) . Label clearly as "Basic/Amine Waste".
Fire Use Dry Chemical, CO2, or Alcohol-resistant foam.[1][2]
Part 2: Chemical Profile & Hazard Identification[3]

To dispose of a chemical safely, you must understand its reactivity profile. (2,3-Dihydrobenzofuran-6-yl)methanamine is a primary amine attached to a bicyclic ether framework. Its disposal logic is governed by the basicity of the amine group and the stability of the benzofuran ring.

Identity Verification:

  • IUPAC Name: (2,3-dihydro-1-benzofuran-6-yl)methanamine

  • CAS Number: 55746-20-8[3]

  • Molecular Formula: C

    
    H
    
    
    
    NO[3][4][5]
  • Molecular Weight: 149.19 g/mol [3][4][5]

Physicochemical Properties Relevant to Disposal:

PropertyValue/CharacteristicOperational Implication
Basicity (pKa) ~9-10 (Estimated for benzylamine analogs)Must be segregated from acids. Mixing with acid waste causes immediate exothermic neutralization, pressurizing waste containers.
Physical State Liquid or Low-Melting SolidViscous liquids can adhere to glass; triple rinsing is mandatory.
Flash Point >100°C (Predicted)Classified as Combustible (Class IIIB), not Flammable, but burns if heated.
Water Solubility ModerateDo not flush down drains. Toxic to aquatic life (Category 2/3).
Part 3: Regulatory Framework & Waste Classification

Under RCRA (Resource Conservation and Recovery Act) and international guidelines, this compound does not typically have a specific "P" or "U" listing. However, it falls under Characteristic Waste criteria due to its toxicity and chemical behavior.

  • EPA Waste Code (US): D001 (Ignitable) if in flammable solvent; otherwise, classify as Non-Regulated Hazardous Waste (unless TCLP proves toxic metals, which is unlikely).

  • DOT Shipping (Transport):

    • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (or similar depending on formulation).

    • Hazard Class: 8 (Corrosive).

    • Packing Group: III.

Part 4: Step-by-Step Disposal Protocols
A. Routine Benchtop Disposal (Reaction Waste)

Objective: Safe containerization for off-site incineration.

  • Segregation:

    • Prepare a waste container labeled "NON-HALOGENATED ORGANIC - BASIC" .

    • CRITICAL: Verify the container does not contain acidic waste (e.g., HCl, H₂SO₄) or acid chlorides (e.g., Acetyl Chloride).

  • Dilution (Optional but Recommended):

    • Dilute the amine in a compatible solvent (Ethanol or Acetone) if it is neat/concentrated to reduce viscosity and localized heating.

  • Transfer:

    • Pour waste into the container using a funnel.

    • Leave at least 10% headspace in the bottle to allow for vapor expansion.

  • Decontamination of Glassware:

    • Triple rinse flasks with acetone.

    • Add rinsate to the same waste container.

    • Once rinsed, glassware can be washed normally.

B. Disposal of Contaminated Solids (Silica Gel, TLC Plates, PPE)

Objective: Prevent leaching in landfills.

  • Collection:

    • Place contaminated silica gel, drying agents (MgSO₄), and disposable pipettes into a Solid Hazardous Waste drum/pail.

    • Do not place in regular trash.[6]

  • Sealing:

    • Double-bag heavily contaminated solids in polyethylene bags (2-mil thickness minimum) before placing in the drum.

  • Labeling:

    • Tag the bag/drum: "Solid Waste: Contaminated with Organic Amines."

C. Bulk Stock Disposal (Expired/Unused Reagents)

Objective: Minimize handling risk.

  • Do Not Decant:

    • If you have a full or partial bottle of the pure reagent, do not pour it into a waste drum.

  • Lab Pack System:

    • Place the entire original container into a larger "Lab Pack" drum filled with absorbent material (vermiculite).

    • This is the safest method for pure reagents, as it avoids splash hazards during transfer.

Part 5: Spill Response Mechanism

Logic: Containment


 Neutralization 

Removal.[6][7]

Diagram 1: Spill Response Workflow This flowchart guides the decision-making process during an accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >100mL or in a confined space?) Start->Assess Evacuate EVACUATE LAB Call EHS / Emergency Services Assess->Evacuate Yes (Major Spill) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (Respirator if aerosolized) Assess->PPE No (Minor Spill) Contain Containment: Surround with Vermiculite/Sand PPE->Contain Absorb Absorption: Cover spill completely with inert material Contain->Absorb Collect Collection: Scoop into heavy-duty plastic bag Absorb->Collect Clean Decontamination: Wipe surface with weak acid (1% Citric Acid) then soap & water Collect->Clean Dispose Disposal: Label as Hazardous Solid Waste Clean->Dispose

Caption: Operational workflow for managing spills of (2,3-Dihydrobenzofuran-6-yl)methanamine.

Part 6: Waste Stream Segregation Logic

The most common accident involving amines is accidental mixing with incompatible waste streams.

Diagram 2: Waste Segregation Decision Tree

WasteSegregation Waste (2,3-Dihydrobenzofuran-6-yl)methanamine Waste Check Check Waste Container Label Waste->Check Acid Container: ACIDIC (HCl, H2SO4) Check->Acid Oxidizer Container: OXIDIZER (Peroxides, Nitrates) Check->Oxidizer Halogen Container: HALOGENATED (DCM, Chloroform) Check->Halogen Basic Container: BASIC / ORGANIC (Amines, Alcohols, Ketones) Check->Basic ActionStop STOP! DO NOT MIX Exothermic Explosion Risk Acid->ActionStop Oxidizer->ActionStop ActionCaution CAUTION Acceptable but verify local rules (Avoid if possible to prevent cross-reaction) Halogen->ActionCaution ActionGo PROCEED Safe Disposal Path Basic->ActionGo

Caption: Critical segregation logic to prevent chemical incompatibility incidents in waste storage.

References
  • PubChem. (2,3-Dihydrobenzofuran-6-yl)methanamine Compound Summary. National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2,3-Dihydrobenzofuran-6-yl)methanamine

Executive Safety Directive (2,3-Dihydrobenzofuran-6-yl)methanamine is a primary amine intermediate commonly used as a scaffold in drug discovery. While specific toxicological data for this exact CAS is often limited in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

(2,3-Dihydrobenzofuran-6-yl)methanamine is a primary amine intermediate commonly used as a scaffold in drug discovery. While specific toxicological data for this exact CAS is often limited in public registries, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the rigor applied to Corrosive Benzylamines .

The Core Hazard: Primary benzylic amines are strong bases. Upon contact with biological tissue, they can trigger rapid saponification of membrane lipids, leading to deep, chemical burns that may not be immediately painful (delayed necrosis). Furthermore, the benzofuran moiety implies potential lipophilicity, increasing skin absorption rates.

Operational Rule: Handle as H314 (Causes severe skin burns and eye damage) and H317 (May cause an allergic skin reaction) until specific testing proves otherwise.

PPE Selection Matrix: The "Benzylamine Proxy" Protocol

Because specific permeation data for this molecule is rare, we utilize Benzylamine as a "Worst-Case Proxy" for PPE selection. This ensures a safety margin that exceeds standard requirements.

Personal Protective Equipment Specifications
PPE CategoryStandard / MaterialCritical SpecificationCausality / Rationale
Hand Protection (Splash) Nitrile Rubber Min.[1] Thickness: 0.11 mm (4 mil)Disposable Use Only. Benzylic amines can permeate thin nitrile in <15 mins. Change immediately upon splash.
Hand Protection (Immersion) Laminate (Silver Shield®) or Butyl Rubber Multi-layer barrierRequired for scale-up (>10g) or prolonged handling. Nitrile degrades upon extended amine contact.
Eye Protection Chemical Goggles ANSI Z87.1 (D3 Rating) No Safety Glasses. Vapors from amines are lachrymators; liquid contact causes irreversible corneal opacity.
Respiratory Fume Hood Face Velocity: 80–100 fpm Volatility is low-to-moderate, but amine salts (formed with air CO2) are sensitizing dusts.
Body Defense Lab Coat (Poly-Cotton) High-neck, snap closure100% Cotton degrades rapidly if acid/base spills occur. Synthetic blends offer better momentary resistance.

Decision Logic: PPE & Engineering Controls

The following workflow dictates the required safety setup based on your experimental scale.

PPE_Decision_Tree Start Experimental Scale Input SmallScale < 100 mg (Screening/Weighing) Start->SmallScale LargeScale > 100 mg or Liquid Handling Start->LargeScale StdPPE Standard PPE: Nitrile Gloves (Double) Safety Goggles Fume Hood SmallScale->StdPPE Solid State HighHazPPE High Hazard PPE: Silver Shield Liners Face Shield + Goggles Sash at <18 inches LargeScale->HighHazPPE High Exposure Risk StaticControl Static Control: Anti-static Gun Ionizing Fan StdPPE->StaticControl Prevent Dispersion HighHazPPE->StaticControl Proceed to Weighing Proceed to Weighing StaticControl->Proceed to Weighing

Figure 1: Risk-based decision tree for selecting appropriate engineering controls and PPE based on quantity and physical state.

Operational Protocols

A. Weighing & Transfer (The "Static Risk" Phase)

Amine salts and intermediates are often fluffy, electrostatic solids.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Technique: Never pour from the source bottle. Use a disposable spatula.

  • Why: Static discharge can disperse the amine powder into the air, bypassing the sash and settling on the user’s wrists (the "cuff gap" exposure).

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Amines are basic; if dissolved in halogenated solvents (like DCM) over long periods, quaternary ammonium salts may form (exothermic).

  • Incompatibility: strictly segregate from Acid Chlorides , Anhydrides , and Strong Oxidizers during storage and setup to prevent violent exotherms.

C. Decontamination (The "Acid Wash" Rule)

Do not use simple water for cleanup.

  • Wipe Down: Use a paper towel soaked in dilute acetic acid (5%) or citric acid solution.

  • Mechanism: This converts the lipophilic free amine into a water-soluble, non-volatile salt, preventing "creeping" contamination on bench surfaces.

  • Final Rinse: Follow with water and ethanol.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed is critical to prevent surface corrosion or vapor release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Lab (If >50mL outside hood) Assess->Evacuate Major Spill Neutralize Apply Absorbent: Sand/Vermiculite mix with Citric Acid Assess->Neutralize Minor Spill (<50mL) Call EHS Call EHS Evacuate->Call EHS Collect Collect as Hazardous Waste Neutralize->Collect

Figure 2: Immediate response logic for amine spills. Note the emphasis on neutralization.

Waste Disposal[2][3][4][5]
  • Stream: Segregate into Basic Organic Waste .

  • Prohibition: NEVER mix with the "Acid Waste" stream. Mixing amines with acid waste containers can generate immediate heat and pressure, causing container rupture.

  • Labeling: Clearly tag as "Contains Benzofuran Derivative - Basic/Corrosive."

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).

  • Ansell Chemical Resistance Guide. (Permeation data for Amines/Nitrile).

  • PubChem Compound Summary. (2,3-Dihydrobenzofuran-6-yl)methanamine (CAS 55746-20-8).[5]

Disclaimer: This guide is based on expert interpretation of general amine hazards and structure-activity relationships. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydrobenzofuran-6-yl)methanamine
Reactant of Route 2
(2,3-Dihydrobenzofuran-6-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.